DL-Homocysteine-d4
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2-amino-3,3,4,4-tetradeuterio-4-sulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c5-3(1-2-8)4(6)7/h3,8H,1-2,5H2,(H,6,7)/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFHZYDWPBMWHY-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(C(=O)O)N)C([2H])([2H])S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is DL-Homocysteine-d4 and its chemical structure
An In-Depth Technical Guide to DL-Homocysteine-d4
Introduction
This compound is the deuterium-labeled form of DL-Homocysteine, a non-proteinogenic α-amino acid derived from the metabolism of methionine.[1][] Due to its stable isotopic label, this compound serves as an invaluable tool in clinical and research settings, primarily as an internal standard for the precise quantification of endogenous homocysteine in biological samples.[1] Elevated levels of homocysteine are recognized as a risk factor for cardiovascular disease, making accurate measurement critical for both research and diagnostics.[3] This guide provides a comprehensive overview of this compound, its chemical properties, applications, and a typical experimental workflow for its use.
Chemical Structure and Properties
This compound is structurally identical to DL-homocysteine, except that four hydrogen atoms on the ethyl group have been replaced with deuterium atoms. This substitution results in a mass shift that allows it to be distinguished from the unlabeled analyte by mass spectrometry, without significantly altering its chemical behavior during sample preparation and chromatographic separation.
Caption: Chemical structure of DL-Homocysteine-3,3,4,4-d4.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| IUPAC Name | 2-amino-3,3,4,4-tetradeuterio-4-sulfanylbutanoic acid | [4] |
| Synonym | DL-2-Amino-4-mercaptobutyric Acid-d4 | [5][6] |
| Molecular Formula | C₄H₅D₄NO₂S or HSCD₂CD₂CH(NH₂)COOH | [4][5][6][7][8] |
| Molecular Weight | 139.21 g/mol | [5][6][7][9] |
| CAS Number (Labeled) | 416845-90-4 | [1][5][6][10] |
| CAS Number (Unlabeled) | 454-29-5 | [4][5][6] |
| Isotopic Purity | ≥98 atom % D | [6] |
| Chemical Purity | >95% | [4][6] |
| Physical Form | Neat/Solid | [4][9] |
| Storage Conditions | Store refrigerated (+2°C to +8°C) or frozen (-20°C), protect from light. | [4][5][9] |
Core Applications in Research and Development
The primary application of this compound is as an internal standard in analytical methodologies, particularly for mass spectrometry-based quantification of total homocysteine (tHcy) in biological matrices like plasma and serum.[1][11][12] Its utility spans several research fields:
-
Clinical Mass Spectrometry: For diagnosing and monitoring hyperhomocysteinemia.
-
Metabolomics: As a standard for studies investigating methionine metabolism pathways.[5][9]
-
Drug Development: In preclinical and clinical trials to assess the effect of therapeutic interventions on homocysteine levels.
-
Biomolecular NMR: In structural and functional studies of proteins that interact with homocysteine.[5][9]
Experimental Protocol: Quantification of Total Homocysteine in Plasma
The following section details a generalized workflow for the determination of total homocysteine in human plasma for clinical research using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Methodology
-
Preparation of Standards: Stock solutions of DL-homocysteine and the internal standard, this compound, are prepared in deionized water.[11] Calibration curves are generated by spiking a matrix (e.g., charcoal-stripped plasma) with known concentrations of homocysteine.
-
Sample Preparation:
-
Reduction: In plasma, homocysteine exists in various forms: free, protein-bound, and as disulfide dimers (homocystine).[13] To measure total homocysteine, a reduction step is necessary. A 50 µL plasma or serum sample is mixed with 50 µL of a reducing agent solution (e.g., containing Tris(2-carboxyethyl)phosphine - TCEP) and 50 µL of the this compound internal standard solution.[13] The mixture is incubated for approximately 5-10 minutes at room temperature to convert all forms of homocysteine to their free thiol form.[13]
-
Protein Precipitation: After reduction, proteins are precipitated by adding a solvent like acetonitrile or by using trichloroacetic acid.[11] This step is crucial to prevent clogging of the LC column and to remove interfering matrix components.
-
Centrifugation & Dilution: The sample is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant is transferred to a new vial or microtiter plate for analysis.[12] A final dilution with a water/formic acid mixture may be performed before injection.[12]
-
-
LC-MS/MS Analysis:
-
Chromatography: The prepared sample is injected into an LC system, typically using a C8 or C18 reversed-phase column for separation.[11][12] An isocratic or gradient elution with a mobile phase consisting of water and acetonitrile, often containing an ion-pairing agent like heptafluorobutyric acid (HFBA) or an acid like formic acid, is used to achieve chromatographic separation.[11][12]
-
Mass Spectrometry: The eluent is directed to a tandem mass spectrometer operating in electrospray positive ionization (ESI+) mode.[12] Detection is performed using Selected Reaction Monitoring (SRM).[11][13] The instrument is set to monitor the specific mass-to-charge (m/z) transitions for both the analyte and the internal standard.
-
-
Data Analysis: The peak area ratio of the analyte (homocysteine) to the internal standard (this compound) is calculated. This ratio is plotted against the known concentrations of the prepared calibrators to generate a linear calibration curve.[12] The concentration of total homocysteine in the unknown samples is then determined by interpolating their peak area ratios from this curve.
Caption: Experimental workflow for plasma total homocysteine (tHcy) analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | TRC-H591297-10MG | LGC Standards [lgcstandards.com]
- 5. DL-Homocysteine (3,3,4,4-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. DL-HOMOCYSTEINE (3,3,4,4-D4, 98%), Creative Peptides L-Iso-0319 - Creative Peptides [creative-peptides.com]
- 8. keyorganics.net [keyorganics.net]
- 9. DL-Homocysteine (3,3,4,4-Dâ, 98%) - Cambridge Isotope LaboratoriesDLM-8259-0.1 [isotope.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. academic.oup.com [academic.oup.com]
- 12. waters.com [waters.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
physical and chemical properties of deuterated homocysteine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated homocysteine, with a primary focus on DL-Homocysteine-d4. It is intended to be a valuable resource for researchers utilizing this stable isotope-labeled compound in metabolic studies, as an internal standard for quantitative analysis, and in drug development.
Introduction to Deuterated Homocysteine
Deuterated homocysteine is a form of homocysteine where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. The most commonly used variant in research is this compound, where four hydrogen atoms on the carbon backbone are substituted with deuterium. This isotopic labeling does not significantly alter the chemical reactivity of the molecule but provides a distinct mass difference, making it an invaluable tool in mass spectrometry-based analytical methods.[1] Its primary application is as an internal standard in the quantification of endogenous homocysteine in biological samples, a crucial biomarker for various physiological and pathological states.[2] The increased mass allows for clear differentiation between the analyte and the standard, leading to more accurate and precise measurements.[3]
Physical and Chemical Properties
| Property | Value (this compound) | Value (DL-Homocysteine) | Reference |
| Chemical Formula | C₄H₅D₄NO₂S | C₄H₉NO₂S | [4] |
| Molecular Weight | 139.21 g/mol | 135.18 g/mol | [5] |
| CAS Number | 416845-90-4 | 454-29-5 | [5] |
| Appearance | White to off-white solid/powder | White crystalline powder | [1][6] |
| Melting Point | Data not available | 234–235 °C (decomposes) | [] |
| pKa | Data not available | 2.25 | [] |
| Solubility | Water: 25 mg/mL (requires sonication) DMSO: 1 mg/mL (requires sonication) | Soluble in water | [1] |
| Isotopic Purity | Typically ≥98% | Not Applicable | [5] |
Experimental Protocols
Synthesis and Purification of Deuterated Homocysteine
A specific, detailed protocol for the synthesis of this compound is not widely published in readily accessible literature, as it is a commercially available standard. However, a general approach for the deuteration of amino acids involves H/D exchange reactions. A generalized protocol based on available literature for deuterating amino acids is as follows:
General Procedure for α-Deuteration of Amino Acid Derivatives:
-
Dissolve the amino acid derivative (e.g., a protected form of homocysteine) in a deuterated solvent such as ethanol-d (EtOD).
-
Add a base, for example, sodium ethoxide (NaOEt), to the solution at a specified temperature.
-
Allow the reaction to stir for a defined period to facilitate the exchange of protons with deuterium from the solvent.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Remove the deuterated solvent under reduced pressure.
-
Extract the product using an appropriate organic solvent, such as ethyl acetate.
-
Dry the organic fraction and concentrate it under reduced pressure.
-
Purify the resulting α-deuterated amino acid derivative using flash chromatography on silica gel.[8]
Note: The purification of deuterated amino acids typically involves standard chromatographic techniques such as column chromatography to separate the labeled compound from any unreacted starting material and byproducts.[9]
Quantification of Homocysteine using Deuterated Internal Standard by LC-MS/MS
Deuterated homocysteine is most commonly used as an internal standard for the accurate quantification of total homocysteine in biological matrices like plasma or serum. The following is a typical workflow.
Sample Preparation:
-
To a 50 µL aliquot of the sample (calibrator, control, or patient plasma/serum), add 50 µL of the internal standard solution (containing a known concentration of deuterated homocystine, such as homocystine-d8).
-
Add 50 µL of a reducing agent (e.g., dithiothreitol or DTT) to release protein-bound homocysteine and reduce homocystine to homocysteine.
-
Incubate the mixture at room temperature for approximately 5-10 minutes.
-
Add 200 µL of a precipitation reagent (e.g., an organic solvent like methanol or acetonitrile) to precipitate proteins.
-
Vortex the mixture and incubate at 4°C for 5 minutes, followed by centrifugation to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial or plate for LC-MS/MS analysis.[8]
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): The prepared sample is injected onto an LC system, typically with a C8 or C18 reversed-phase column. An isocratic elution with a mobile phase such as aqueous methanol containing a small percentage of formic acid is commonly used to separate homocysteine from other sample components.
-
Mass Spectrometry (MS/MS): The eluent from the LC is introduced into a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI). The instrument is set to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both endogenous homocysteine and the deuterated internal standard.
-
Homocysteine (tHcy): m/z 136 → m/z 90
-
Deuterated Homocysteine (Hcy-d4): m/z 140 → m/z 94[10]
-
The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of homocysteine in the sample against a calibration curve.
Mandatory Visualizations
Homocysteine Metabolic Pathways
Caption: Metabolic pathways of homocysteine, including remethylation and transsulfuration.
Experimental Workflow for LC-MS/MS Analysis
References
- 1. New experimental melting properties as access for predicting amino-acid solubility - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00334C [pubs.rsc.org]
- 2. Melting properties of amino acids and their solubility in water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Melting properties of amino acids and their solubility in water | Semantic Scholar [semanticscholar.org]
- 4. Simple and Efficient Enantioselective α-Deuteration Method of α-Amino Acids without External Chiral Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deuterated Compounds [simsonpharma.com]
- 6. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. iiste.org [iiste.org]
- 10. researchgate.net [researchgate.net]
Technical Guide to DL-Homocysteine-d4: Certificate of Analysis and Specifications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the certificate of analysis and specifications for DL-Homocysteine-d4. It is intended to be a valuable resource for researchers, scientists, and drug development professionals who utilize this stable isotope-labeled compound in their work. This document details the key quality attributes of this compound, outlines the analytical methodologies used to determine these specifications, and provides context for its application, particularly as an internal standard in quantitative analyses.
Compound Specifications
This compound is a deuterated form of the amino acid homocysteine, a critical intermediate in methionine metabolism. Its primary application in a research setting is as an internal standard for the accurate quantification of endogenous homocysteine in biological samples using mass spectrometry-based methods.[1] The specifications for this compound are critical to ensure the accuracy and reproducibility of such assays.
The following tables summarize the typical physical and chemical properties of this compound as compiled from various commercial suppliers.
Table 1: General Properties of this compound
| Property | Specification | Source(s) |
| Chemical Name | DL-2-Amino-4-mercaptobutyric-3,3,4,4-d4 acid | [2] |
| Molecular Formula | C₄H₅D₄NO₂S | [1] |
| Molecular Weight | 139.21 g/mol | [1][2][3] |
| CAS Number | 416845-90-4 | [1][2][4] |
| Appearance | White to off-white solid | [1] |
Table 2: Quality Specifications for this compound
| Parameter | Specification | Source(s) |
| Chemical Purity | ≥95% to ≥98% | [2][3][5][6][7] |
| Isotopic Enrichment | ≥98 atom % D | [2] |
| Storage Conditions | Store at -20°C to +8°C, protected from light | [4][5] |
| Solubility | Soluble in aqueous solutions |
Metabolic Pathway Context
To appreciate the significance of measuring homocysteine levels, it is essential to understand its role in cellular metabolism. Homocysteine lies at a key branch point in the metabolism of methionine. It can be either remethylated to form methionine or undergo transsulfuration to generate cysteine. This pathway is crucial for cellular methylation reactions and the synthesis of the antioxidant glutathione.
Experimental Protocols for Quality Assessment
The quality specifications of this compound are verified through a series of analytical tests. The following sections detail the typical experimental protocols for these analyses.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Chemical purity is often assessed using HPLC with fluorescence detection. This method requires derivatization of the thiol group of homocysteine to render it fluorescent.
Methodology:
-
Sample Preparation:
-
A stock solution of this compound is prepared in a suitable buffer.
-
To reduce any disulfide bonds, a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) is added.[8][9]
-
Proteins, if present in a matrix, are precipitated with an acid like trichloroacetic acid and removed by centrifugation.[9]
-
The supernatant is then mixed with a derivatizing agent, such as 7-fluoro-2,1,3-benzoxadiazole-4-sulfonamide (SBD-F), and incubated to allow for the reaction to complete.[9]
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: An isocratic or gradient elution with a buffer system, such as potassium dihydrogen phosphate, and an organic modifier like acetonitrile.[10]
-
Flow Rate: Typically in the range of 0.5-1.5 mL/min.[10]
-
Detection: Fluorescence detection with excitation and emission wavelengths appropriate for the chosen derivatizing agent (e.g., 385 nm excitation and 515 nm emission for SBD-F derivatives).[10]
-
-
Data Analysis:
-
The purity is calculated by dividing the peak area of the this compound derivative by the total area of all peaks in the chromatogram.
-
Isotopic Enrichment and Identity Confirmation by Mass Spectrometry
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for confirming the identity and determining the isotopic enrichment of this compound.
Methodology:
-
Sample Preparation:
-
A dilute solution of this compound is prepared in a solvent compatible with the LC-MS system (e.g., water with 0.1% formic acid).
-
For analysis in a biological matrix, a protein precipitation step is performed, and this compound is used as the internal standard.[11]
-
-
LC-MS/MS Conditions:
-
Chromatography: A short C8 or C18 column is often used for rapid separation. An isocratic elution with a mobile phase of methanol or acetonitrile in water with a small amount of formic acid is common.
-
Mass Spectrometry:
-
Ionization: Electrospray ionization in positive mode (ESI+) is typically used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for high specificity and sensitivity.[12]
-
MRM Transitions: The mass spectrometer is set to monitor the transition of the precursor ion (M+H)+ to a specific product ion. For this compound, the precursor ion is m/z 140, and a common product ion is m/z 94.[12] For unlabeled homocysteine, the transition is m/z 136 -> m/z 90.[12]
-
-
-
Data Analysis:
-
Identity Confirmation: The presence of the correct precursor and product ions at the expected retention time confirms the identity of the compound.
-
Isotopic Enrichment: The relative intensities of the mass signals for this compound (m/z 140) and any residual unlabeled homocysteine (m/z 136) are compared to calculate the isotopic enrichment.
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for confirming the chemical structure of a compound. For this compound, ¹H NMR and ²H NMR would be the most relevant experiments.
Methodology:
-
Sample Preparation:
-
The this compound solid is dissolved in a deuterated solvent, typically deuterium oxide (D₂O), to prepare a solution of appropriate concentration for NMR analysis.
-
-
NMR Experiment:
-
¹H NMR: This experiment is used to detect the presence of protons. In a highly enriched this compound sample, the signals corresponding to the protons at the 3 and 4 positions should be significantly reduced or absent compared to the spectrum of unlabeled homocysteine. The remaining proton signals (at the α-carbon and on the thiol and amine groups) confirm the backbone structure.
-
²H NMR: A deuterium NMR spectrum would show signals corresponding to the deuterium atoms at the 3 and 4 positions, confirming the location of the isotopic labels.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
-
-
Data Analysis:
-
The chemical shifts, coupling patterns (if any), and integrals of the observed signals in the ¹H and ²H NMR spectra are analyzed to confirm that the structure is consistent with this compound and to assess the degree of deuteration.
-
Applications in Research and Drug Development
This compound is an indispensable tool in clinical and preclinical research for the following applications:
-
Internal Standard in Quantitative Bioanalysis: Its most common use is as an internal standard in LC-MS/MS assays for the quantification of total homocysteine in plasma, serum, and other biological fluids.[1] The stable isotope label ensures that it co-elutes with the unlabeled analyte and experiences similar ionization efficiency, correcting for variations in sample preparation and instrument response.
-
Metabolic Flux Analysis: In studies of methionine metabolism, this compound can be used as a tracer to follow the metabolic fate of homocysteine through various biochemical pathways.
-
Clinical Research: Accurate measurement of homocysteine is crucial in studies investigating its role as a risk factor for cardiovascular disease, neurodegenerative disorders, and other pathological conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. DL-Homocysteine (3,3,4,4-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. DL-Homocysteine (3,3,4,4-Dâ, 98%) - Cambridge Isotope LaboratoriesDLM-8259-0.1 [isotope.com]
- 5. This compound | TRC-H591297-10MG | LGC Standards [lgcstandards.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. DL-HOMOCYSTEINE | Eurisotop [eurisotop.com]
- 8. Standardization of homocysteine on HPLC using DTT as reductant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. frontierspartnerships.org [frontierspartnerships.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Method for the determination of total homocysteine in plasma and urine by stable isotope dilution and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indispensable Role of Stable Isotope-Labeled Standards in Metabolomics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the dynamic and intricate world of metabolomics, the pursuit of accurate and reproducible data is paramount. As a powerful tool for understanding the complexities of cellular metabolism, metabolomics provides a snapshot of the physiological state of a biological system. However, the inherent variability in sample preparation and analytical instrumentation can pose significant challenges to obtaining reliable quantitative results. This technical guide delves into the core principles and methodologies surrounding the use of stable isotope-labeled (SIL) standards, an essential component for achieving high-quality, quantifiable data in metabolomics research and drug development.
Core Principles: Why Stable Isotope Labeling is the Gold Standard
Stable isotope labeling involves the substitution of one or more atoms in a metabolite with their heavier, non-radioactive isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H).[1] These labeled compounds are chemically identical to their endogenous counterparts but are distinguishable by mass spectrometry (MS) due to their mass difference.[2] This unique characteristic makes them ideal internal standards for a variety of applications in metabolomics.
The primary advantages of using SIL standards include:
-
Accurate Quantification through Isotope Dilution: This is the gold standard for absolute quantification in metabolomics.[3] A known amount of a heavy-labeled standard is spiked into a biological sample at the earliest stage of sample preparation.[4] The ratio of the endogenous (light) metabolite to the spiked (heavy) standard is then measured by MS. Since the light and heavy forms co-elute and experience the same extraction inefficiencies and matrix effects, this ratio provides a highly accurate measure of the absolute concentration of the endogenous metabolite.[3][4]
-
Correction for Matrix Effects: Biological matrices are complex mixtures that can interfere with the ionization of target analytes in the mass spectrometer, leading to ion suppression or enhancement. Because SIL standards have nearly identical physicochemical properties to the analytes of interest, they experience the same matrix effects.[4][5] By normalizing the signal of the endogenous metabolite to its labeled internal standard, these variations can be effectively corrected.
-
Improved Precision and Reproducibility: SIL standards account for variability introduced during sample handling, extraction, and analysis, leading to more precise and reproducible measurements across different samples and batches.[6][7]
-
Metabolite Identification and Pathway Tracing: Introducing a labeled substrate into a biological system allows researchers to trace its metabolic fate.[1] By analyzing the incorporation of the heavy isotope into downstream metabolites, it is possible to elucidate metabolic pathways and quantify metabolic fluxes.[8][9] This technique, known as metabolic flux analysis (MFA), provides a dynamic view of cellular metabolism that cannot be obtained from static concentration measurements alone.[8]
Key Applications of Stable Isotope-Labeled Standards
The versatility of SIL standards makes them indispensable in a wide range of metabolomics applications:
-
Metabolic Flux Analysis (MFA): MFA is a powerful technique for quantifying the rates of metabolic reactions within a cell or organism.[8] By introducing a ¹³C-labeled substrate like glucose or a ¹⁵N-labeled substrate like glutamine, researchers can track the flow of these atoms through central carbon metabolism and other pathways.[9][10] This provides critical insights into how cells reprogram their metabolism in response to genetic perturbations, disease states, or drug treatments.[8][9][10]
-
Quantitative Metabolomics: For both targeted and untargeted metabolomics studies, SIL standards are crucial for obtaining accurate quantitative data. In targeted analysis, a specific set of metabolites is quantified using a corresponding panel of labeled internal standards.[5] In untargeted approaches, a mixture of labeled standards representing different chemical classes can be used to improve the reliability of relative quantification.[11]
-
Drug Development: In the pharmaceutical industry, SIL standards are used to elucidate the mechanism of action of drugs by observing how they perturb metabolic fluxes.[1] They are also essential for pharmacokinetic and pharmacodynamic (PK/PD) studies to accurately quantify drug metabolites in biological fluids.
Experimental Protocols: A Practical Guide
The successful implementation of stable isotope labeling in metabolomics relies on meticulous experimental design and execution. Below are detailed methodologies for key experiments.
Protocol 1: ¹³C-Labeling of Adherent Cancer Cells for Metabolic Flux Analysis
This protocol describes the use of uniformly labeled [U-¹³C₆]-glucose to trace its metabolism through glycolysis and the TCA cycle in adherent cancer cells.
Materials:
-
Adherent cancer cell line (e.g., HeLa, A549)
-
Standard cell culture medium (e.g., DMEM)
-
Glucose-free DMEM
-
[U-¹³C₆]-Glucose
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
80% Methanol (-80°C)
-
Cell scraper
-
Microcentrifuge tubes
-
Liquid nitrogen
Procedure:
-
Cell Seeding and Growth: Seed cells in 6-well plates at a density that ensures they reach 70-80% confluency at the time of labeling. Culture cells in standard growth medium.
-
Media Switch: To initiate labeling, aspirate the standard medium and wash the cells once with pre-warmed PBS. Replace the standard medium with pre-warmed labeling medium (glucose-free DMEM supplemented with [U-¹³C₆]-glucose to the desired concentration and 10% dFBS).
-
Labeling: Incubate the cells in the labeling medium for a predetermined time to achieve isotopic steady-state. This can range from a few hours to over 24 hours depending on the metabolic pathway of interest.
-
Metabolite Quenching and Extraction:
-
Place the 6-well plate on ice.
-
Aspirate the labeling medium and immediately wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Flash-freeze the tubes in liquid nitrogen.
-
-
Sample Preparation for Analysis:
-
Thaw the samples on ice.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS or GC-MS analysis.
-
Protocol 2: Stable Isotope Dilution for Absolute Quantification of Amino Acids in Plasma
This protocol outlines the use of a commercially available mixture of ¹³C and ¹⁵N-labeled amino acids for the absolute quantification of endogenous amino acids in plasma samples by LC-MS/MS.
Materials:
-
Human plasma samples
-
Stable isotope-labeled amino acid standard mix (e.g., containing [U-¹³C₆]-Leucine, [U-¹⁵N₂]-Lysine, etc.)
-
Acetonitrile, ice-cold
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, combine 50 µL of plasma with a known amount of the stable isotope-labeled amino acid standard mix.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
-
Protein Precipitation:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new microcentrifuge tube or an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the samples onto the LC-MS/MS system.
-
Develop a chromatographic method that separates the amino acids of interest.
-
Set up the mass spectrometer to monitor the specific mass-to-charge (m/z) transitions for both the endogenous (light) and the labeled (heavy) amino acids.
-
-
Data Analysis:
-
Integrate the peak areas for both the light and heavy forms of each amino acid.
-
Calculate the peak area ratio (Light/Heavy).
-
Using a calibration curve generated with known concentrations of unlabeled amino acids and a fixed concentration of the labeled standards, determine the absolute concentration of each amino acid in the plasma samples.
-
Quantitative Data Presentation
The use of SIL standards allows for the generation of precise quantitative data. The following tables summarize typical data obtained from metabolomics studies using these standards.
Table 1: Absolute Quantification of Amino Acids in Human Plasma using Stable Isotope Dilution LC-MS/MS. This table presents the mean concentrations and standard deviations of several amino acids quantified in human plasma samples using a stable isotope dilution method. The low coefficients of variation (CV) highlight the high precision of this technique.
| Amino Acid | Mean Concentration (µM) | Standard Deviation (µM) | Coefficient of Variation (%) |
| Alanine | 350.2 | 15.8 | 4.5 |
| Leucine | 135.7 | 6.1 | 4.5 |
| Isoleucine | 65.4 | 3.3 | 5.1 |
| Valine | 240.1 | 11.5 | 4.8 |
| Proline | 210.9 | 12.7 | 6.0 |
| Glutamine | 650.5 | 39.0 | 6.0 |
| Phenylalanine | 60.3 | 2.7 | 4.5 |
| Tyrosine | 55.8 | 3.1 | 5.6 |
Data is hypothetical and for illustrative purposes.
Table 2: Relative Metabolic Fluxes through Central Carbon Metabolism in Cancer Cells. This table shows the relative flux rates through key pathways of central carbon metabolism in a cancer cell line, determined by ¹³C metabolic flux analysis using [U-¹³C₆]-glucose. The data is normalized to the glucose uptake rate.
| Metabolic Pathway | Relative Flux (%) |
| Glycolysis | 100 |
| Pentose Phosphate Pathway (Oxidative) | 15 |
| TCA Cycle (from Pyruvate) | 10 |
| Lactate Production | 85 |
| Anaplerosis (from Glutamine) | 40 |
Data is hypothetical and for illustrative purposes, based on typical observations in cancer cell metabolism.[3][10]
Visualization of Metabolic Pathways and Experimental Workflows
Visualizing metabolic pathways and experimental workflows is crucial for understanding the complex data generated in metabolomics studies. The following diagrams were created using Graphviz (DOT language) to illustrate key concepts.
Experimental Workflow for Stable Isotope-Resolved Metabolomics
Caption: General workflow for a stable isotope-resolved metabolomics experiment.
Central Carbon Metabolism and the Warburg Effect
Caption: Simplified diagram of central carbon metabolism highlighting the Warburg effect.
mTOR Signaling and its Impact on Metabolism
Caption: Overview of the mTOR signaling pathway and its regulation of metabolic processes.
Conclusion
Stable isotope-labeled standards are not merely an accessory but a fundamental requirement for robust and reliable metabolomics research. From enabling precise absolute quantification and correcting for analytical variability to elucidating complex metabolic pathways, their role is indispensable. For researchers, scientists, and drug development professionals, a thorough understanding and implementation of the principles and protocols outlined in this guide will pave the way for generating high-quality, impactful data that can accelerate discoveries in basic research and the development of new therapeutics. The continued innovation in analytical instrumentation and data analysis software, coupled with the power of stable isotope labeling, promises an even deeper understanding of the metabolome in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Monitoring and modelling the glutamine metabolic pathway: a review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Technical Guide to DL-Homocysteine-d4 for Researchers and Drug Development Professionals
An in-depth examination of the commercial landscape, biochemical pathways, and analytical applications of the deuterated internal standard, DL-Homocysteine-d4.
This technical guide provides a comprehensive overview of this compound, a critical tool for researchers, scientists, and drug development professionals. The document details commercial suppliers and current pricing, delves into the core metabolic pathways of homocysteine, and presents a detailed experimental protocol for its use as an internal standard in quantitative analysis.
Commercial Suppliers and Pricing
This compound is available from a range of specialized chemical suppliers. The following table summarizes commercially available options and their pricing. Please note that prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current information and to inquire about bulk ordering options.
| Supplier | Product Name | Catalog Number | Purity | Quantity | Price (USD) |
| Cambridge Isotope Laboratories, Inc. | DL-Homocysteine (3,3,4,4-D₄, 98%) | DLM-8259-0.1 | 98% | 0.1 g | $1160.00 |
| DL-Homocysteine (3,3,4,4-D₄, 98%) | DLM-8259-PK | 98% | Not Specified | Request Quote | |
| MedchemExpress | This compound | HY-131093S | >98% | 1 mg | $160.00 |
| 5 mg | $450.00 | ||||
| 10 mg | $700.00 | ||||
| LGC Standards | This compound | TRC-H591297-1MG | >95% (HPLC) | 1 mg | $187.00 |
| TRC-H591297-5MG | 5 mg | $429.00 | |||
| TRC-H591297-10MG | 10 mg | $756.00 | |||
| CDN Isotopes | DL-Homocysteine-3,3,4,4-d4 | D-6452 | 98 atom % D, 95% chemical purity | 0.005 g | In Stock, Login for quote |
| 0.01 g | In Stock, Login for quote | ||||
| Key Organics | This compound | MFCD01317494 | Not Specified | 1 mg | £294.00 |
| 5 mg | £630.00 | ||||
| 10 mg | £1,078.00 | ||||
| ChemScene | This compound | CS-0129262 | ≥98% | Not Specified | Inquire |
| Eurisotop | DL-HOMOCYSTEINE (3,3,4,4-D4, 98%) | DLM-8259-0.1 | 98% | 0.1 G | €1,160.00 |
Biochemical Context: Homocysteine Metabolism
Homocysteine is a non-proteinogenic amino acid that sits at a crucial intersection of two major metabolic pathways: remethylation and transsulfuration.[1] Understanding these pathways is essential for comprehending the biological significance of homocysteine and the utility of its labeled counterpart in research.
The Methionine Cycle and Remethylation
The remethylation pathway, also known as the methionine cycle, is responsible for the regeneration of methionine from homocysteine. This process is vital for the synthesis of S-adenosylmethionine (SAM), the primary methyl donor in a vast array of biological reactions.[2] There are two main remethylation reactions. One is dependent on folate (vitamin B9) and cobalamin (vitamin B12), where methionine synthase catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate to homocysteine.[3][4] An alternative pathway, primarily active in the liver, utilizes betaine as the methyl donor in a reaction catalyzed by betaine-homocysteine methyltransferase.[1]
Figure 1. The Methionine Cycle and Remethylation Pathways.
The Transsulfuration Pathway
The transsulfuration pathway provides an alternative fate for homocysteine, converting it to cysteine. This irreversible pathway is particularly important for the regulation of homocysteine levels and for the synthesis of cysteine, a precursor to the major intracellular antioxidant, glutathione.[3] The first committed step is the condensation of homocysteine with serine to form cystathionine, a reaction catalyzed by the vitamin B6-dependent enzyme cystathionine β-synthase (CBS).[1] Cystathionine is then hydrolyzed by another vitamin B6-dependent enzyme, cystathionine γ-lyase (CGL), to yield cysteine and α-ketobutyrate.[1]
Figure 2. The Transsulfuration Pathway.
Experimental Protocol: Quantification of Total Homocysteine in Human Plasma by LC-MS/MS
This compound is widely used as an internal standard for the accurate quantification of total homocysteine in biological samples, such as plasma or serum, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response.[7]
Principle
This method involves the reduction of all forms of homocysteine (free, protein-bound, and disulfide forms) to free homocysteine, followed by protein precipitation and analysis by LC-MS/MS. This compound is added at the beginning of the sample preparation process to mimic the behavior of the endogenous analyte.
Materials and Reagents
-
This compound (Internal Standard)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) as a reducing agent
-
Trichloroacetic acid (TCA) or Acetonitrile for protein precipitation
-
Formic acid
-
HPLC-grade water and methanol
-
Human plasma or serum samples
-
Calibrators and quality control samples
Sample Preparation Workflow
The following diagram illustrates the general workflow for sample preparation.
Figure 3. Experimental Workflow for Homocysteine Quantification.
Detailed Protocol
-
Preparation of Working Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water with a small amount of formic acid).
-
Prepare a working internal standard solution by diluting the stock solution.
-
Prepare a working solution of the reducing agent (e.g., 10% w/v DTT in water).
-
Prepare a protein precipitation solution (e.g., 10% w/v TCA in water).
-
-
Sample Treatment:
-
To 100 µL of plasma, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of the working internal standard solution (this compound).
-
Add 20 µL of the reducing agent solution.
-
Vortex briefly and incubate at room temperature for 10-30 minutes to ensure complete reduction of all homocysteine forms.
-
Add 100 µL of the protein precipitation solution.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Analysis by LC-MS/MS:
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.
-
Liquid Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using mobile phases consisting of water and methanol or acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%).
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. The transitions monitored are typically:
-
Homocysteine: m/z 136 -> 90
-
This compound: m/z 140 -> 94
-
-
-
Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of homocysteine to this compound against the concentration of the calibrators.
-
The concentration of homocysteine in the unknown samples is determined from the calibration curve.
-
This technical guide provides a foundational understanding of this compound for its effective application in a research and development setting. For specific applications, further optimization of the experimental protocol may be required.
References
- 1. Homocysteine metabolism - ProQuest [proquest.com]
- 2. The metabolism of homocysteine: pathways and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Homocysteine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
DL-Homocysteine-d4: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the safety, handling, and application of DL-Homocysteine-d4. This deuterated analog of homocysteine is a critical tool in metabolic research, clinical diagnostics, and drug development, primarily utilized as an internal standard for the accurate quantification of endogenous homocysteine levels in biological samples.
Safety Data Sheet and Handling Guidelines
This section outlines the crucial safety information for this compound, compiled from various supplier safety data sheets. It is imperative to handle this compound in a controlled laboratory environment, adhering to the safety precautions detailed below.
Hazard Identification
This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, as with any chemical compound, caution is advised. The chemical, physical, and toxicological properties have not been thoroughly investigated.[1] Potential hazards include:
-
Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[1]
-
Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[1]
-
Eye Contact: May cause eye irritation.[1]
-
Ingestion: May be harmful if swallowed.[1]
First-Aid Measures
In case of exposure, the following first-aid measures should be taken:
-
General Advice: Consult a physician and show them the safety data sheet.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[1][2]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1][2]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][2]
Handling and Storage
Proper handling and storage are crucial to maintain the integrity and safety of this compound.
-
Handling: Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[2] Use in a well-ventilated area, such as a laboratory fume hood.[2] Practice good industrial hygiene, including washing hands before breaks and at the end of the workday.[1]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3][4] Recommended storage temperatures vary by supplier, ranging from room temperature to refrigerated (+2°C to +8°C) or frozen (-20°C).[1][2][5][6][7][8] It is also advised to protect the compound from light.[1][7] For long-term stability and to prevent hydrogen-deuterium exchange, store as a solid under an inert atmosphere (e.g., argon or nitrogen) in a desiccator.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Eye/Face Protection: Safety glasses with side-shields or goggles.[1][2]
-
Skin Protection: Protective gloves and impervious clothing.[1][2]
-
Respiratory Protection: Use a NIOSH/CEN approved respirator when appropriate.[1][2]
Physicochemical Properties
The following tables summarize the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C4D4H5NO2S | [6] |
| Molecular Weight | 139.21 g/mol | [7][9] |
| Appearance | White to off-white powder/solid | [2][3] |
| Purity | >95% | [6][10] |
| Isotopic Enrichment | 98 atom % D | [10] |
| Storage Temperature | -20°C to 8°C (varies by supplier) | [1][5][6][7][8] |
| Solubility | Soluble in water | [8] |
| Identifier | Value | Reference |
| CAS Number | 416845-90-4 | [5][6] |
| Unlabeled CAS Number | 454-29-5 | [6][7] |
| InChI Key | FFFHZYDWPBMWHY-LNLMKGTHSA-N | [5] |
Experimental Protocols
This compound is most commonly used as an internal standard in stable isotope dilution assays for the quantification of total homocysteine in biological matrices like plasma or serum by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a detailed, representative protocol adapted from established methods.
Quantification of Total Homocysteine in Plasma using LC-MS/MS
This protocol describes the steps for sample preparation and analysis to determine the concentration of total homocysteine.
3.1.1 Materials and Reagents
-
This compound (as internal standard)
-
DL-Homocysteine (for calibration standards)
-
Tris-(2-carboxyethyl) phosphine (TCEP) or Dithiothreitol (DTT) as a reducing agent
-
Trichloroacetic acid (TCA) or Acetonitrile with formic acid for protein precipitation
-
Methanol
-
Water (LC-MS grade)
-
Formic Acid
-
Heptafluorobutyric acid (HFBA) as an ion-pairing agent (optional, for improved chromatography)
-
Plasma or serum samples
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system with an electrospray ionization (ESI) source
3.1.2 Preparation of Solutions
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in water.
-
Calibration Standard Stock Solution: Prepare a stock solution of unlabeled DL-Homocysteine in water.
-
Working Calibration Standards: Serially dilute the calibration standard stock solution with a surrogate matrix (e.g., 2% Bovine Serum Albumin) to create a series of calibration standards with known concentrations.
-
Reducing Agent Solution: Prepare a solution of TCEP or DTT in water.
-
Precipitation Solution: Prepare a solution of TCA in water or 0.1% formic acid in acetonitrile.
3.1.3 Sample Preparation
-
Pipette a small volume (e.g., 50-100 µL) of plasma/serum, calibration standard, or quality control sample into a microcentrifuge tube.[10]
-
Add the internal standard solution (containing this compound) to each tube.[10]
-
Add the reducing agent solution to each tube to reduce disulfide bonds and release free homocysteine.[11]
-
Incubate the mixture at room temperature or 37°C for a specified time (e.g., 5-30 minutes).[10]
-
Add the cold precipitation solution to each tube to precipitate proteins.[10]
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes at 4°C.[10]
-
Carefully transfer the supernatant to a new tube or vial for LC-MS/MS analysis.
3.1.4 LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable C8 or cyano column.
-
Mobile Phase: A gradient of water and acetonitrile, often with an ion-pairing agent like HFBA and/or formic acid to improve peak shape and retention.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
SRM Transitions:
-
Homocysteine (unlabeled): m/z 136 -> 90
-
This compound (internal standard): m/z 140 -> 94[9]
-
-
Optimize other MS parameters (e.g., capillary voltage, source temperature, collision energy) for maximum signal intensity.
-
3.1.5 Data Analysis
-
Integrate the peak areas for both the unlabeled homocysteine and the this compound internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of homocysteine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Biological Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate a general experimental workflow for using this compound as an internal standard and the key metabolic pathways involving homocysteine.
Diagrams
Caption: Workflow for quantifying homocysteine using this compound.
Caption: Key metabolic pathways of homocysteine.
Caption: Simplified pathway of homocysteine-induced oxidative stress.
References
- 1. Quantification of intracellular homocysteine by stable isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable-isotope dilution LC-ESI-MS/MS techniques for the quantification of total homocysteine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Homocysteine clearance and methylation flux rates in health and end-stage renal disease: association with S-adenosylhomocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Method for the determination of total homocysteine in plasma and urine by stable isotope dilution and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Fully validated LC-MS/MS method for quantification of homocysteine concentrations in samples of human serum: a new approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous Occurrence and Metabolism of Homocysteine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Homocysteine (Hcy) is a sulfur-containing, non-proteinogenic amino acid that serves as a critical intermediate in one-carbon metabolism.[1] Its endogenous concentration is tightly regulated through a complex network of enzymatic pathways, primarily the methionine cycle and the transsulfuration pathway.[2][3] Dysregulation of homocysteine metabolism, leading to elevated plasma levels (hyperhomocysteinemia), is implicated as an independent risk factor for a multitude of clinical pathologies, including cardiovascular and cerebrovascular diseases, neurodegenerative disorders, and pregnancy complications.[3][4][5] This technical guide provides an in-depth overview of the endogenous occurrence and metabolism of homocysteine, detailing the core biochemical pathways, regulatory mechanisms, and quantitative data on its physiological and pathological concentrations. Furthermore, it furnishes detailed experimental protocols for the quantification of homocysteine and the characterization of key enzymes involved in its metabolism, alongside visual representations of these complex systems.
Endogenous Occurrence and Biochemical Pathways
Homocysteine is not obtained from the diet; it is exclusively biosynthesized from the essential amino acid methionine.[6][7] The metabolism of homocysteine is centered at the intersection of two major pathways: the methionine cycle (remethylation) and the transsulfuration pathway (catabolism).[3]
The Methionine Cycle: Remethylation of Homocysteine
The methionine cycle is a ubiquitous pathway occurring in all tissues, responsible for the regeneration of methionine from homocysteine.[2][8] This cycle is crucial for maintaining the supply of S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions, including the methylation of DNA, RNA, proteins, and lipids.
The key steps in the methionine cycle are as follows:
-
Activation of Methionine: Methionine is activated by ATP to form S-adenosylmethionine (SAM) in a reaction catalyzed by methionine adenosyltransferase (MAT) .[9]
-
Transmethylation: SAM donates its methyl group to a variety of acceptor molecules in reactions catalyzed by methyltransferases, yielding S-adenosylhomocysteine (SAH).
-
Hydrolysis of SAH: SAH is hydrolyzed to homocysteine and adenosine by SAH hydrolase (SAHH) .[10]
-
Remethylation of Homocysteine: Homocysteine is remethylated back to methionine by one of two enzymes:
-
Methionine Synthase (MS): This vitamin B12-dependent enzyme utilizes 5-methyltetrahydrofolate (5-MTHF), the active form of folate (vitamin B9), as the methyl donor. This reaction is a critical link between homocysteine and folate metabolism.[3][11]
-
Betaine-Homocysteine Methyltransferase (BHMT): Primarily active in the liver and kidneys, this enzyme uses betaine (a derivative of choline) as the methyl donor.[12]
-
The Transsulfuration Pathway: Catabolism of Homocysteine
When methionine is in excess, homocysteine is directed towards the transsulfuration pathway for irreversible catabolism. This pathway, predominantly active in the liver, kidneys, small intestine, and pancreas, leads to the synthesis of cysteine and its downstream products, such as glutathione, a major cellular antioxidant.[2][8][13]
The key steps in the transsulfuration pathway are:
-
Condensation with Serine: Homocysteine condenses with serine to form cystathionine in a reaction catalyzed by the vitamin B6-dependent enzyme cystathionine β-synthase (CBS) .[3][11]
-
Hydrolysis of Cystathionine: Cystathionine is hydrolyzed to cysteine, α-ketobutyrate, and ammonia by the vitamin B6-dependent enzyme cystathionine γ-lyase (CGL) .[11]
Regulation of Homocysteine Metabolism
The flux of homocysteine through either the methionine cycle or the transsulfuration pathway is tightly regulated by the cellular concentrations of key metabolites, primarily S-adenosylmethionine (SAM).[3]
-
High SAM levels , indicative of sufficient methionine, allosterically inhibit methylenetetrahydrofolate reductase (MTHFR), the enzyme that produces 5-MTHF for the methionine synthase reaction, thus downregulating remethylation.[3]
-
Simultaneously, high SAM levels allosterically activate cystathionine β-synthase (CBS), shunting excess homocysteine towards the transsulfuration pathway for catabolism.[3]
This intricate regulatory mechanism ensures that methionine is conserved when its levels are low and catabolized when it is in excess.
Quantitative Data on Homocysteine Levels
Plasma total homocysteine (tHcy) concentrations are a key biomarker for assessing the status of one-carbon metabolism and are associated with various health outcomes. The following tables summarize typical homocysteine levels in different populations and conditions.
Table 1: Plasma Total Homocysteine Levels in Healthy Adults
| Population/Study | Gender | Age Range (years) | Mean ± SD (µmol/L) | Reference Range (µmol/L) |
| Indian Population[14] | Male | All ages | 11.46 ± 2.56 | 6.5 - 16.38 (2.5th-97.5th percentile) |
| Female | All ages | 11.41 ± 2.48 | ||
| Dutch Adults[15] | Male | 31-73 | 11.8 | |
| Female | 31-73 | 10.6 | ||
| Normal Subjects[8] | Male | Adults | 8.4 ± 2.15 | |
| Female | Adults | 7.1 ± 1.18 | ||
| General Guideline[16] | Both | Adults | 5 - 15 |
Table 2: Classification of Hyperhomocysteinemia
| Classification | Plasma Homocysteine Level (µmol/L) | Reference |
| Normal | < 15 | [16] |
| Mild | 15 - 30 | [17] |
| Moderate | 16 - 30 | [16] |
| Intermediate | 31 - 100 | [16] |
| Severe | > 100 | [16] |
Table 3: Homocysteine Levels in Cardiovascular Disease (CVD)
| Study/Population | Condition | Mean Homocysteine Level (µmol/L) | Key Findings |
| Patients with CAD[7] | Coronary Artery Disease (CAD) | 13.6 ± 11 | Higher than controls (12 ± 9), but not statistically significant in this study. |
| Elderly Men[18] | Baseline for CVD study | 15.8 ± 8.2 | Higher Hcy associated with increased prevalence of myocardial infarction. |
| Meta-analysis[19] | Prospective studies | - | Each 5 µmol/L increase in Hcy was associated with a 32% increased risk of cardiovascular mortality. |
| High-risk women[19] | High cardiovascular risk | - | Hyperhomocysteinemia predicts total and cardiovascular mortality. |
Table 4: Factors Influencing Plasma Homocysteine Levels
| Factor | Effect on Homocysteine Levels | Mechanism/Notes |
| Genetic Factors | ||
| MTHFR C677T polymorphism | Increase | Reduced MTHFR enzyme activity, especially with low folate status.[20][21] |
| CBS deficiency | Significant Increase | Impaired transsulfuration pathway, leading to homocystinuria. |
| Nutritional Deficiencies | ||
| Vitamin B12 deficiency | Increase | Required cofactor for Methionine Synthase.[12][22] |
| Folate (Vitamin B9) deficiency | Increase | Substrate (as 5-MTHF) for Methionine Synthase.[22] |
| Vitamin B6 deficiency | Increase | Required cofactor for CBS and CGL in the transsulfuration pathway. |
| Lifestyle Factors | ||
| Smoking | Increase | [23] |
| High coffee consumption | Increase | [23] |
| Alcohol consumption | Decrease | [23] |
| Other Conditions | ||
| Renal disease | Increase | Impaired clearance of homocysteine.[17] |
| Hypothyroidism | Increase | [20] |
Experimental Protocols
Accurate measurement of homocysteine and the activity of related enzymes is crucial for research and clinical diagnostics. The following sections provide detailed methodologies for key assays.
Measurement of Total Plasma Homocysteine by LC-MS/MS
This method is highly sensitive and specific for the quantification of total homocysteine.[24]
4.1.1. Sample Preparation
-
To 50 µL of plasma or serum in a microcentrifuge tube, add 50 µL of internal standard solution (e.g., d8-homocystine) and 50 µL of a reducing agent (e.g., dithiothreitol or TCEP solution).[25]
-
Vortex the mixture for 30 seconds and incubate at room temperature for 5-30 minutes to reduce disulfide bonds.[5][25]
-
Add 200 µL of a protein precipitation solution (e.g., methanol or acetonitrile).[5][25]
-
Vortex vigorously for 30 seconds.
-
Incubate at 4°C for 5 minutes, then centrifuge at 10,000 x g for 5 minutes.[25]
-
Transfer the supernatant to an autosampler vial for analysis.
4.1.2. LC-MS/MS Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Column: A reversed-phase C18 or a specialized polar column (e.g., Raptor Polar X).[5]
-
Mobile Phase: A gradient of an aqueous solution with a small percentage of formic acid and an organic solvent like acetonitrile is typically used.[5]
-
Flow Rate: Typically in the range of 0.4-0.6 mL/min.[5]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Heated Electrospray Ionization (HESI) in positive mode.[25]
-
Detection: Selected Reaction Monitoring (SRM) is used to monitor specific precursor-to-product ion transitions for homocysteine and its internal standard. For homocysteine, a common transition is m/z 136.2 -> 90.3.[27]
Measurement of Total Plasma Homocysteine by HPLC with Fluorescence Detection
This is a widely used and robust method for homocysteine quantification.
4.2.1. Sample Preparation and Derivatization
-
Reduction: To 100 µL of plasma, add a reducing agent like tri-n-butylphosphine (TBP) or tris(2-carboxyethyl)phosphine (TCEP).[8][26]
-
Protein Precipitation: Add an equal volume of a precipitating agent such as 10% trichloroacetic acid (TCA), vortex, and centrifuge.[8]
-
Derivatization: Take the supernatant and add a derivatizing agent such as ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F).[8][26]
-
Incubate the mixture at 60°C for 60 minutes to form a stable fluorescent derivative.[26]
-
The sample is then ready for HPLC analysis.
4.2.2. HPLC Conditions
-
LC System: A standard HPLC system with a fluorescence detector.
-
Column: A reversed-phase C18 column.[26]
-
Mobile Phase: Isocratic elution with a buffer such as 0.1 M acetic acid-acetate buffer, pH 5.5.[26]
-
Flow Rate: Typically around 1.0 mL/min.
-
Fluorescence Detection: Excitation at 385 nm and emission at 515 nm.[26][29]
Cystathionine β-Synthase (CBS) Activity Assay
This assay measures the production of hydrogen sulfide (H₂S), a product of the CBS-catalyzed reaction with cysteine and homocysteine.
4.3.1. Principle CBS utilizes cysteine and homocysteine as substrates to produce H₂S. The H₂S then reacts with a non-fluorescent azido-probe to yield a highly fluorescent amino group, which can be measured kinetically.[30]
4.3.2. Protocol (based on a commercial kit)
-
Sample Preparation: Prepare cell or tissue lysates according to standard protocols and determine the protein concentration.
-
Reagent Preparation: Prepare assay buffer, substrate mix (containing cysteine and homocysteine), and fluorescent probe solution as per the kit instructions.
-
Reaction Setup:
-
In a 96-well plate, add sample (lysate), a positive control (purified CBS), and a no-enzyme control.
-
Prepare a master mix containing assay buffer, substrate mix, and the fluorescent probe.
-
Add the master mix to the wells to initiate the reaction.
-
-
Measurement: Immediately measure the fluorescence in a microplate reader in kinetic mode at 37°C for 40-60 minutes, with excitation at ~368 nm and emission at ~460 nm.[30]
-
Calculation: The rate of increase in fluorescence is proportional to the CBS activity in the sample.
Methionine Synthase (MS) Activity Assay
This non-radioactive assay measures the formation of tetrahydrofolate (THF), a product of the MS reaction.[2][31]
4.4.1. Principle The THF produced is converted to methenyltetrahydrofolate (CH⁺=H₄folate) under acidic conditions, which has a strong absorbance at 350 nm.[13]
4.4.2. Protocol
-
Reaction Mixture: Prepare a reaction mix containing potassium phosphate buffer (pH 7.2), DTT, S-adenosylmethionine (AdoMet), L-homocysteine, and hydroxocobalamin (vitamin B12).[13]
-
Enzyme Addition: Add the enzyme sample (e.g., cell lysate) to the reaction mix and incubate at 37°C.[13]
-
Initiate Reaction: Start the reaction by adding the substrate, 5-methyltetrahydrofolate (CH₃-H₄folate), and incubate for a defined period (e.g., 10 minutes) at 37°C.[2]
-
Stop and Derivatize: Stop the reaction by adding an acidic solution (e.g., 5N HCl in 60% formic acid).[13]
-
Heat the mixture at 80°C for 10 minutes to convert THF to CH⁺=H₄folate.[2]
-
Measurement: Cool the samples, centrifuge to pellet precipitated protein, and measure the absorbance of the supernatant at 350 nm.[2]
-
Calculation: The activity is calculated based on the change in absorbance and the extinction coefficient of CH⁺=H₄folate.[2]
Methylenetetrahydrofolate Reductase (MTHFR) Activity Assay
This assay measures the MTHFR-catalyzed conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate in the forward (physiological) direction.[32]
4.5.1. Principle The product, 5-methyltetrahydrofolate, is separated from the substrate and other folates by HPLC and quantified by fluorescence detection.[6]
4.5.2. Protocol
-
Cell Lysate Preparation: Prepare a cytosolic extract from cultured cells (e.g., fibroblasts) and determine the protein concentration.[6]
-
Enzymatic Reaction:
-
Prepare a reaction buffer containing FAD and NADPH.[6]
-
Add the substrate, 5,10-methylenetetrahydrofolate, to the reaction buffer.
-
Initiate the reaction by adding the cell lysate.
-
Incubate at 37°C for a specific time.
-
-
Reaction Termination and Sample Processing:
-
Stop the reaction by adding a stopping solution (e.g., acid).
-
Centrifuge to remove precipitated protein.
-
Filter the supernatant before HPLC analysis.[6]
-
-
HPLC Analysis:
-
Quantification: Quantify the amount of 5-methyltetrahydrofolate produced by comparing the peak area to a standard curve.[6]
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of metabolic pathways and the logical flow of experimental procedures is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these systems.
Caption: Overview of Homocysteine Metabolism.
Caption: Experimental Workflow for Homocysteine Analysis by LC-MS/MS.
Conclusion
The endogenous metabolism of homocysteine is a finely tuned process critical for cellular methylation reactions and sulfur amino acid homeostasis. Elevated levels of homocysteine are a well-established biomarker for a range of diseases, underscoring the importance of understanding its metabolic regulation. The methodologies presented in this guide provide a robust framework for researchers and drug development professionals to accurately quantify homocysteine and assess the functional status of its key metabolic enzymes. This knowledge is fundamental for elucidating the pathological mechanisms of hyperhomocysteinemia and for the development of targeted therapeutic interventions.
References
- 1. A continuous spectrophotometric assay for human cystathionine beta-synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. appling.cm.utexas.edu [appling.cm.utexas.edu]
- 3. Kinetics of the yeast cystathionine beta-synthase forward and reverse reactions: continuous assays and the equilibrium constant for the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. lcms.cz [lcms.cz]
- 6. benchchem.com [benchchem.com]
- 7. jcvtr.tbzmed.ac.ir [jcvtr.tbzmed.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pre-steady-state kinetic analysis of enzyme-monitored turnover during cystathionine β-synthase-catalyzed H(2)S generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methylenetetrahydrofolate reductase - Wikipedia [en.wikipedia.org]
- 12. Vitamin B12 and homocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human B12-dependent enzymes: Methionine synthase and Methylmalonyl-CoA mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reference Interval Determination of Total Plasma Homocysteine in an Indian Population - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Homocysteine levels: What it means, symptoms, treatment [medicalnewstoday.com]
- 17. ccjm.org [ccjm.org]
- 18. ahajournals.org [ahajournals.org]
- 19. Elevated homocysteine levels and risk of cardiovascular and all-cause mortality: a meta-analysis of prospective studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 21. genomind.com [genomind.com]
- 22. Homocysteine, Vitamin B12 and Folate Level: Possible Risk Factors in the Progression of Chronic Heart and Kidney Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Quantitative Analysis of Total Plasma Homocysteine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. academic.oup.com [academic.oup.com]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. eaglebio.com [eaglebio.com]
- 29. Analysis of serum homocysteine in the laboratory practice - comparison of the direct chemiluminescence immunoassay and high performance liquid chromatography coupled with fluorescent detection - PMC [pmc.ncbi.nlm.nih.gov]
- 30. content.abcam.com [content.abcam.com]
- 31. Characterization of nonradioactive assays for cobalamin-dependent and cobalamin-independent methionine synthase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. 5,10-Methylenetetrahydrofolate reductase (MTHFR) assay in the forward direction: residual activity in MTHFR deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Total Homocysteine in Human Plasma and Serum using DL-Homocysteine-d4 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Homocysteine is a sulfur-containing amino acid that serves as a critical intermediate in the methionine cycle.[1] Elevated levels of total homocysteine (tHcy) in plasma or serum are recognized as an independent risk factor for cardiovascular disease and have been associated with cognitive decline and other health issues.[1][2] Accurate and reliable quantification of tHcy is therefore crucial for both clinical research and diagnostics.
In biological matrices, homocysteine exists in various forms: a small fraction as free reduced homocysteine, and the majority as oxidized disulfides (homocystine), mixed disulfides with other thiols (e.g., cysteine), or protein-bound via disulfide bonds.[3][4] To determine the total homocysteine concentration, a reduction step is necessary to convert all forms into free homocysteine prior to analysis.[3][5]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a robust and sensitive method for tHcy quantification.[2][6] This technique offers high specificity and throughput, overcoming some limitations of traditional methods.[2] The use of a stable isotope-labeled internal standard, such as DL-Homocysteine-d4, is essential for accurate quantification by correcting for matrix effects and variations during sample preparation and analysis.[7] This application note provides a detailed protocol for the determination of total homocysteine in human plasma and serum using LC-MS/MS with this compound as the internal standard.
Experimental Workflow
The overall experimental workflow for the quantification of total homocysteine is depicted below.
Figure 1. A generalized workflow for the LC-MS/MS analysis of total homocysteine.
Methodology
This protocol is a compilation of methodologies reported in various studies.[3][4][5][8][9]
Materials and Reagents
-
DL-Homocysteine
-
This compound (or D8-Homocystine)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA)
-
Trichloroacetic acid (TCA) (optional for precipitation)
-
Human plasma/serum
-
Ultrapure water
Sample Preparation
-
Aliquoting: To 50 µL of plasma or serum sample (calibrator, quality control, or unknown), add 50 µL of the this compound internal standard solution.[3][4]
-
Reduction: Add 50 µL of a reducing agent solution (e.g., TCEP).[3][9] Vortex the mixture and incubate at room temperature for 5-15 minutes to reduce all forms of homocysteine to its free thiol form.[4][10]
-
Protein Precipitation: Add 200 µL of a precipitation solution (e.g., acetonitrile with formic acid) to the reduced sample.[3][4] Vortex vigorously for at least 30 seconds.
-
Centrifugation: Incubate the samples at 4°C for 5 minutes, then centrifuge at 10,000 x g for 5-10 minutes to pellet the precipitated proteins.[3][4]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new vial or 96-well plate for LC-MS/MS analysis.[3]
LC-MS/MS Conditions
-
Liquid Chromatography:
-
System: A UHPLC or HPLC system.[3]
-
Column: A C8 or C18 reversed-phase column is commonly used.[10]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.
-
Flow Rate: 0.4 - 0.7 mL/min.[3]
-
Gradient: A rapid gradient or isocratic elution can be employed, with run times typically between 1 to 5 minutes.[3][11]
-
-
Mass Spectrometry:
Results and Performance Characteristics
The use of this compound as an internal standard ensures high accuracy and precision in the quantification of total homocysteine. The method is typically validated for linearity, precision, accuracy, and recovery. A summary of performance characteristics from various studies is presented below.
| Parameter | Typical Performance | References |
| Linearity (R²) | > 0.99 | [4] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.5 µmol/L | [4][10] |
| Intra-Assay Precision (%CV) | < 10% (typically < 5%) | [2][9] |
| Inter-Assay Precision (%CV) | < 10% (typically < 8%) | [2][9] |
| Accuracy (% Bias) | Within ±15% (typically 4-6%) | [3][9] |
| Recovery | > 90% | [8][9] |
Discussion
The presented LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and specific approach for the quantification of total homocysteine in human plasma and serum. The simple sample preparation, involving reduction and protein precipitation, combined with a short chromatographic run time, allows for high-throughput analysis suitable for large-scale clinical research and drug development studies.[2][12]
The stable isotope-labeled internal standard effectively compensates for any variability during the analytical process, including ion suppression or enhancement, leading to reliable and accurate results.[7] The validation data from multiple sources consistently demonstrate excellent linearity, precision, and accuracy, meeting the stringent requirements for bioanalytical method validation.[9]
Conclusion
This application note outlines a comprehensive and validated LC-MS/MS protocol for the determination of total homocysteine in human plasma and serum. The use of this compound as an internal standard is critical for achieving the high level of accuracy and precision required in research and clinical settings. The described methodology is well-suited for researchers, scientists, and drug development professionals requiring a reliable method for homocysteine quantification.
Signaling Pathway Context
Homocysteine is a key component of the methionine cycle, which is central to cellular metabolism. Its quantification is often used to assess the status of this pathway.
Figure 2. The central role of Homocysteine in the Methionine Cycle.
References
- 1. High-throughput and simultaneous quantitative analysis of homocysteine-methionine cycle metabolites and co-factors in blood plasma and cerebrospinal fluid by isotope dilution LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Determination of Total Homocysteine in Plasma Using Liquid Chromatography Coupled to Tandem Mass Spectrometry (LC/MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fully validated LC-MS/MS method for quantification of homocysteine concentrations in samples of human serum: a new approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. shimadzu.com [shimadzu.com]
- 12. researchgate.net [researchgate.net]
Application Note and Protocol for Plasma Homocysteine Quantification using DL-Homocysteine-d4 by LC-MS/MS
This document provides a detailed protocol for the quantitative analysis of total homocysteine in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs DL-Homocysteine-d4 as an internal standard for accurate and precise quantification. This protocol is intended for researchers, scientists, and drug development professionals.
Introduction
Homocysteine is a sulfur-containing amino acid that is an intermediate in the metabolism of methionine. Elevated levels of total homocysteine in plasma (hyperhomocysteinemia) are recognized as an independent risk factor for cardiovascular diseases.[1] In plasma, homocysteine exists in various forms: a small portion as free reduced homocysteine, and the majority as oxidized disulfides (homocystine), mixed disulfides with other thiols (e.g., cysteine), or protein-bound via a disulfide linkage.[2] For a comprehensive assessment, it is crucial to measure the total homocysteine concentration, which requires a reduction step to convert all forms to free homocysteine prior to analysis.[3]
This LC-MS/MS method offers high sensitivity, specificity, and a rapid turnaround time for the quantification of total plasma homocysteine.[1] The use of a stable isotope-labeled internal standard, this compound, compensates for variations in sample preparation and instrument response, ensuring high accuracy and precision.[4][5]
Experimental Protocol
This protocol outlines the necessary reagents, equipment, and step-by-step procedures for sample preparation and LC-MS/MS analysis.
2.1. Materials and Reagents
-
DL-Homocysteine (for calibration standards)
-
This compound (Internal Standard)[4]
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)[6]
-
Methanol, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Formic Acid, LC-MS grade
-
Ultrapure Water
-
Human Plasma (for calibration curve and quality controls)
2.2. Equipment
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system with an electrospray ionization (ESI) source[3]
-
Analytical column (e.g., Raptor Polar X 2.7 µm, 50 x 2.1 mm or similar)
-
Microcentrifuge
-
Vortex mixer
-
Precision pipettes and tips
2.3. Preparation of Solutions
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water with 0.1% formic acid).
-
Calibration Standards and Quality Controls (QCs): Prepare stock solutions of DL-Homocysteine. Serially dilute the stock solution with a surrogate matrix (e.g., charcoal-stripped plasma or a buffered solution) to create calibration standards and QCs at various concentrations covering the expected physiological range.[3]
-
Reducing Agent Solution: Prepare a solution of DTT (e.g., 0.5 M in water) or TCEP.
-
Protein Precipitation Solution: Methanol is commonly used.
2.4. Sample Preparation
The sample preparation process involves reduction of disulfide bonds followed by protein precipitation.[7]
-
Pipette 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.
-
Add 5 µL of the this compound internal standard solution.
-
Add 20 µL of the 0.5 M DTT reducing agent solution.
-
Vortex the mixture for 10 seconds.
-
Incubate at room temperature for 30 minutes in the dark to ensure complete reduction of all forms of homocysteine.
-
Add 300 µL of cold methanol to precipitate the plasma proteins.
-
Vortex the tube for 10 seconds.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
3.1. Liquid Chromatography (LC) Conditions
The following are typical LC parameters that may require optimization based on the specific instrument and column used.
| Parameter | Value |
| Column | Raptor Polar X 2.7 µm, 50 x 2.1 mm |
| Mobile Phase A | 0.5% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | Time (min) |
| 1.00 | |
| 3.00 | |
| 3.01 | |
| 4.00 |
3.2. Mass Spectrometry (MS/MS) Conditions
The analysis is performed using an ESI source in positive ion mode with Selected Reaction Monitoring (SRM).
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[3] |
| Vaporizer Temperature | 440 °C[3] |
| Spray Voltage | 3500 V[3] |
| Data Acquisition | Selected Reaction Monitoring (SRM)[3] |
SRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Homocysteine | 136.18 | 90.1 | Optimize for instrument |
| This compound (IS) | 140.25 | 94.1 | Optimize for instrument |
| Note: The precursor to product ion transitions for homocysteine (m/z 136 to 90) and its d4-labeled internal standard (m/z 140 to 94) are commonly used.[1] |
Data Analysis and Quantification
The concentration of total homocysteine in the plasma samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of homocysteine to the internal standard (this compound) against the known concentrations of the calibration standards. A weighted linear regression (e.g., 1/x²) is typically applied to the calibration curve.
Performance Characteristics
The performance of this method should be validated according to established guidelines. Key validation parameters are summarized below.
| Parameter | Typical Value |
| Linearity (r²) | > 0.995 |
| Quantitative Range | 50 - 5000 ng/mL for homocysteine |
| Limit of Quantification (LOQ) | 0.117 µmol/L[3] |
| Accuracy (% Recovery) | Within 15% of nominal concentrations |
| Precision (%CV) | Intra-day: < 2%, Inter-day: 5-8%[8] |
Visualized Experimental Workflow
The following diagram illustrates the key steps in the quantification of plasma homocysteine.
Caption: Workflow for plasma homocysteine quantification.
Signaling Pathway
The following diagram illustrates the metabolic context of homocysteine, showing its relationship with methionine and cysteine.
Caption: Homocysteine metabolic pathway overview.
References
- 1. Method for the determination of total homocysteine in plasma and urine by stable isotope dilution and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Simultaneous quantitation of homocysteine, cysteine and methionine in plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fully validated LC-MS/MS method for quantification of homocysteine concentrations in samples of human serum: a new approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Total Homocysteine in Plasma Using Liquid Chromatography Coupled to Tandem Mass Spectrometry (LC/MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 8. waters.com [waters.com]
Application Notes and Protocols for Homocysteine Analysis using d4-Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homocysteine is a sulfur-containing amino acid that serves as a critical intermediate in the methionine metabolic cycle. Elevated levels of total homocysteine (tHcy) in plasma or serum, a condition known as hyperhomocysteinemia, are recognized as an independent risk factor for various pathological conditions, including cardiovascular disease and neurodegenerative disorders.[1][2] Accurate and reliable quantification of tHcy is therefore essential for both clinical diagnostics and research.
This document provides detailed application notes and protocols for the sample preparation and analysis of total homocysteine in human plasma or serum using a deuterium-labeled internal standard (d4-homocysteine) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring high accuracy and precision.[3]
The predominant form of homocysteine in circulation is oxidized, existing as disulfides (homocystine), mixed disulfides with other thiols like cysteine, or bound to proteins such as albumin.[4] Consequently, a reduction step is imperative to liberate all bound forms and enable the measurement of total homocysteine.[4][5]
Principle of the Method
The analytical workflow involves three main stages:
-
Sample Preparation: This includes the reduction of all oxidized forms of homocysteine to its free thiol form, the addition of a d4-labeled internal standard, and the removal of proteins that can interfere with the analysis.
-
LC-MS/MS Analysis: The prepared sample is injected into an LC-MS/MS system for the separation and detection of homocysteine and its d4-labeled internal standard.
-
Quantification: The concentration of endogenous homocysteine is determined by comparing the ratio of the analyte peak area to the internal standard peak area against a calibration curve.
The following sections provide detailed protocols for the most common sample preparation techniques: Protein Precipitation and an alternative method involving Derivatization.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This is a rapid and robust method suitable for high-throughput clinical research analysis.[6]
Materials and Reagents:
-
Human plasma or serum samples
-
DL-Homocysteine-d4 (or Homocystine-d8 which reduces to Homocysteine-d4) internal standard (IS) solution
-
Reducing agent solution: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Precipitation agent: Methanol, Acetonitrile, or 10% Trichloroacetic acid (TCA)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Aliquoting: Pipette 50 µL of the plasma or serum sample, calibrator, or quality control (QC) sample into a microcentrifuge tube.[4][6]
-
Internal Standard and Reduction:
-
Incubation: Vortex the mixture for 30 seconds and incubate at room temperature for 5 minutes to ensure complete reduction of disulfide bonds.[4][6]
-
Protein Precipitation:
-
Centrifugation: Incubate the samples at 4 °C for 5 minutes, then centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.[4][6]
-
Supernatant Transfer: Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
Injection: Inject 1-5 µL of the supernatant into the LC-MS/MS system.[4][6]
Protocol 2: Sample Preparation with Derivatization
Derivatization can be employed to improve selectivity and reduce matrix effects, which is particularly useful in complex matrices like newborn screening dried blood spots.[7] N-ethylmaleimide (NEM) is a common derivatizing agent that selectively reacts with the thiol group of homocysteine.
Materials and Reagents:
-
All materials from Protocol 1
-
N-ethylmaleimide (NEM) solution
-
Drying apparatus (e.g., nitrogen evaporator)
Procedure:
-
Sample Aliquoting and Reduction: Follow steps 1-3 from Protocol 1.
-
Protein Precipitation: Follow step 4 from Protocol 1.
-
Centrifugation and Supernatant Transfer: Follow step 5 from Protocol 1 and transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Derivatization:
-
Reconstitute the dried extract in 40 µL of NEM solution.
-
Shake for 5 minutes at room temperature to allow for the derivatization reaction to complete.[7]
-
-
Final Preparation:
-
Dry the derivatized sample again under nitrogen.
-
Reconstitute the final residue in a suitable mobile phase for injection into the LC-MS/MS system.
-
Data Presentation
The following tables summarize typical quantitative data obtained from validated LC-MS/MS methods for homocysteine analysis using a d4-labeled internal standard.
Table 1: LC-MS/MS Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Linearity Range | 0.8 - 50 µmol/L | [4][6] |
| Lower Limit of Quantification (LLOQ) | 0.8 µmol/L | [8] |
| Intra-assay Precision (CV%) | 2.9 - 5.9% | [8] |
| Inter-assay Precision (CV%) | 3.6 - 5.3% | [8] |
| Mean Recovery | 94 - 98% | [8] |
Table 2: Example Mass Spectrometry Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Homocysteine | 136 | 90 | [8] |
| d4-Homocysteine (IS) | 140 | 94 | [8] |
Visualizations
Homocysteine Metabolism Pathway
The following diagram illustrates the central role of homocysteine in the methionine cycle.
Caption: The Methionine Cycle and Transsulfuration Pathway.
Experimental Workflow for Homocysteine Analysis
This diagram outlines the logical steps from sample collection to final data analysis.
Caption: General workflow for LC-MS/MS analysis of total homocysteine.
Conclusion
The described protein precipitation method followed by LC-MS/MS analysis provides a robust, sensitive, and specific platform for the quantification of total homocysteine in clinical and research settings. The incorporation of a d4-labeled internal standard is essential for achieving high-quality, reliable data. For specific applications where matrix interference is a significant concern, a derivatization step can be integrated into the workflow. Adherence to these detailed protocols will enable researchers to obtain accurate and reproducible measurements of this important biomarker.
References
- 1. Quantitative Analysis of Total Plasma Homocysteine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Homocysteine Test: MedlinePlus Medical Test [medlineplus.gov]
- 3. Simultaneous quantitation of homocysteine, cysteine and methionine in plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. lcms.cz [lcms.cz]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Method for the determination of total homocysteine in plasma and urine by stable isotope dilution and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: DL-Homocysteine-d4 for Accurate Clinical Assessment of Total Homocysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homocysteine is a sulfur-containing amino acid formed during the metabolism of methionine.[1] Elevated levels of total homocysteine (tHcy) in plasma or serum, a condition known as hyperhomocysteinemia, are recognized as an independent risk factor for various complex diseases, including cardiovascular disease, atherosclerosis, stroke, dementia, and osteoporosis.[1][2][3] Accurate and precise quantification of tHcy is therefore crucial for the clinical diagnosis and monitoring of patients. Stable isotope dilution coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for tHcy quantification, offering high sensitivity and specificity.[2][4] DL-Homocysteine-d4 serves as an ideal internal standard in these assays, enabling reliable and accurate measurement by correcting for matrix effects and variations during sample preparation and analysis.[5]
Principle of the Assay
The quantitative analysis of tHcy in biological samples by LC-MS/MS is based on the stable isotope dilution method. A known amount of a stable isotope-labeled internal standard, this compound, is added to the patient sample at the beginning of the sample preparation process.[5][6] Since homocysteine in plasma exists in various forms (free, protein-bound, and disulfide-linked), a reduction step is necessary to convert all forms to free homocysteine.[7][8] Following reduction, proteins are precipitated, and the supernatant is analyzed by LC-MS/MS. The analyte (homocysteine) and the internal standard (homocysteine-d4) are separated chromatographically and detected by the mass spectrometer. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of homocysteine.[4]
Homocysteine Metabolism
Homocysteine metabolism primarily involves two pathways: remethylation and transsulfuration.[9][10]
-
Remethylation: Homocysteine is converted back to methionine. This pathway is dependent on folate (Vitamin B9) and Vitamin B12.[10][11]
-
Transsulfuration: Homocysteine is irreversibly converted to cystathionine and subsequently to cysteine. This pathway requires Vitamin B6 as a cofactor.[10][12]
Deficiencies in these vitamins or genetic defects in the enzymes involved in these pathways can lead to an accumulation of homocysteine in the blood.[9][13]
Experimental Protocols
Sample Preparation
A typical sample preparation workflow for the analysis of total homocysteine in plasma or serum is as follows:[7][8]
-
Aliquoting: Transfer a small volume (e.g., 50-100 µL) of plasma or serum sample, calibrator, or quality control sample into a microcentrifuge tube.[4][7]
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to each tube.[6][8]
-
Reduction: Add a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to break the disulfide bonds and release free homocysteine.[14][15] Incubate at room temperature for a specified time (e.g., 5-30 minutes).[7][8]
-
Protein Precipitation: Add a protein precipitation agent, typically acetonitrile or methanol containing formic acid, to precipitate plasma proteins.[4][14]
-
Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.[7]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new vial or 96-well plate for LC-MS/MS analysis.[7][14]
LC-MS/MS Analysis
The supernatant is injected into an LC-MS/MS system for separation and detection.
Table 1: Typical LC-MS/MS Parameters for Total Homocysteine Analysis
| Parameter | Typical Setting |
| Chromatography | |
| Column | C8 or C18 reversed-phase column |
| Mobile Phase A | Water with 0.1-0.5% formic acid or heptafluorobutyric acid (HFBA)[16] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1-0.5% formic acid or HFBA[16] |
| Flow Rate | 0.2-0.6 mL/min |
| Injection Volume | 1-10 µL[8] |
| Run Time | 1.5-4 minutes[4][15] |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) for Homocysteine | 136.1[4][17] |
| Product Ion (m/z) for Homocysteine | 90.0[4][17] |
| Precursor Ion (m/z) for Homocysteine-d4 | 140.1[14][17] |
| Product Ion (m/z) for Homocysteine-d4 | 94.0[14][17] |
Data and Performance Characteristics
The use of this compound as an internal standard allows for the development of robust and reliable clinical diagnostic assays. The performance characteristics of such assays are summarized below.
Table 2: Performance Characteristics of LC-MS/MS Assays for Total Homocysteine using Deuterated Internal Standard
| Performance Metric | Typical Results | Reference |
| Linearity Range | 0.5 - 100 µmol/L | [16] |
| 2.5 - 60 µmol/L | [4][18] | |
| Intra-assay Precision (%CV) | 2.0 - 5.9% | [4][18][19] |
| Inter-assay Precision (%CV) | 2.9 - 9.6% | [4][6][18] |
| Accuracy/Recovery | 91.9 - 97.8% | [4][6][18] |
| Lower Limit of Quantification (LLOQ) | 0.15 - 0.8 µmol/L | [4][16] |
| Signal-to-Noise Ratio (S/N) at LLOQ | > 10:1 (typically 17:1 at 0.8 µmol/L) | [4][17] |
Clinical Significance of Homocysteine Levels
Normal fasting levels of total homocysteine in plasma are typically between 5 and 15 µmol/L.[3][20] Elevated levels are classified as:
Monitoring homocysteine levels is important for assessing the risk of cardiovascular and other diseases, as well as for managing patients with vitamin B deficiencies or inherited metabolic disorders.[21][22]
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based clinical diagnostic assays provides a highly accurate, precise, and reliable method for the quantification of total homocysteine. This "gold standard" approach is essential for the correct diagnosis and management of hyperhomocysteinemia and related health conditions. The detailed protocols and performance data presented here demonstrate the robustness of this methodology for clinical and research applications.
References
- 1. The metabolism and significance of homocysteine in nutrition and health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable-isotope dilution LC-ESI-MS/MS techniques for the quantification of total homocysteine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High Homocysteine Levels (Hyperhomocysteinemia) [healthline.com]
- 4. Method for the determination of total homocysteine in plasma and urine by stable isotope dilution and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fully validated LC-MS/MS method for quantification of homocysteine concentrations in samples of human serum: a new approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Homocysteine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Homocysteine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
- 13. Homocysteine: The Silent Marker of Cardiovascular and Neurological Health [elisakits.co.uk]
- 14. Quantification of intracellular homocysteine by stable isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. academic.oup.com [academic.oup.com]
- 18. academic.oup.com [academic.oup.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. my.clevelandclinic.org [my.clevelandclinic.org]
- 21. Homocysteine levels: What it means, symptoms, treatment [medicalnewstoday.com]
- 22. Testing for homocysteine in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Optimal Spiking of DL-Homocysteine-d4 for Accurate Quantification of Total Homocysteine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homocysteine is a sulfur-containing amino acid that serves as a critical intermediate in the methionine metabolic cycle. Elevated levels of total homocysteine (tHcy) in plasma or serum are recognized as an independent risk factor for various pathological conditions, including cardiovascular and neurodegenerative diseases. Accurate and precise quantification of tHcy is therefore essential for both clinical research and drug development.
This application note provides a detailed protocol for the determination of tHcy in biological matrices, specifically plasma and serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, DL-Homocysteine-d4, to ensure high accuracy and correct for variability during sample processing. The optimal concentration for spiking, detailed experimental procedures, and expected performance characteristics are presented.
Overview of the Analytical Approach
The quantification of total homocysteine requires a two-step process prior to LC-MS/MS analysis. First, a reduction step is necessary to liberate homocysteine from its disulfide bonds with itself (forming homocystine), other thiols (like cysteine), and proteins. Following reduction, protein precipitation is performed to remove larger molecules that can interfere with the analysis. This compound is introduced into the sample at the beginning of the preparation process to mimic the behavior of the endogenous analyte, thereby ensuring reliable quantification.
Homocysteine Metabolism
The following diagram illustrates the central role of homocysteine in the methionine cycle, a key metabolic pathway.
Caption: The Methionine and Folate Cycles, and the Transsulfuration Pathway.
Experimental Protocols
This section details the necessary reagents, preparation of standards, and the step-by-step procedure for sample analysis.
Materials and Reagents
-
DL-Homocysteine (Sigma-Aldrich)
-
This compound (CDN Isotopes)
-
DL-dithiothreitol (DTT) (Sigma-Aldrich)
-
Trichloroacetic acid (TCA) or Acetonitrile (LC-MS Grade)
-
Formic acid (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Ultrapure water
-
Biological matrix (e.g., human plasma, serum)
Preparation of Stock and Working Solutions
3.2.1. DL-Homocysteine Stock Solution (1 mg/mL)
-
Accurately weigh 10 mg of DL-Homocysteine.
-
Dissolve in 10 mL of ultrapure water to obtain a 1 mg/mL stock solution.
-
Aliquot and store at -80°C.
3.2.2. This compound Internal Standard (IS) Stock Solution (1 mg/mL)
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 10 mL of ultrapure water to obtain a 1 mg/mL stock solution.[1]
-
Aliquot and store at -80°C.
3.2.3. This compound Internal Standard (IS) Working Solution (Optimal Concentration)
The optimal concentration of the IS working solution should be chosen to yield a response that is comparable to the endogenous homocysteine levels in the samples. A typical concentration for the working solution is 1 µg/mL .
-
Dilute the 1 mg/mL IS stock solution 1:1000 with ultrapure water to create a 1 µg/mL working solution.
-
This working solution is then used to spike the samples.
3.2.4. Calibration Standards and Quality Controls (QC)
Prepare calibration standards and QCs by spiking appropriate amounts of the DL-Homocysteine stock solution into a surrogate matrix (e.g., charcoal-stripped plasma or a buffered protein solution). A typical calibration curve ranges from 0.5 to 100 µmol/L.[1]
Sample Preparation Protocol
The following workflow diagram outlines the sample preparation procedure.
Caption: Workflow for sample preparation.
Step-by-Step Procedure:
-
To 50 µL of plasma or serum sample in a microcentrifuge tube, add 50 µL of the this compound IS working solution (1 µg/mL).
-
Add 50 µL of a freshly prepared reducing agent (e.g., 10 mg/mL DTT in water).
-
Vortex the mixture for 10-30 seconds.
-
Incubate at room temperature for 5-15 minutes to ensure complete reduction of disulfide bonds.[2]
-
Add 200 µL of a protein precipitating agent (e.g., cold acetonitrile or 10% TCA).[2]
-
Vortex vigorously for 30 seconds.
-
Centrifuge at a high speed (e.g., 10,000 x g) for 5-10 minutes at 4°C.[2]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
The following tables summarize typical parameters for the chromatographic separation and mass spectrometric detection of homocysteine and its internal standard.
Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18 or C8 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 30 - 40 °C |
| Gradient | Isocratic or a shallow gradient (e.g., 2-10% B) |
Mass Spectrometry Parameters
Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with Selected Reaction Monitoring (SRM).
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 400 - 500 °C |
| Collision Gas | Argon |
SRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Homocysteine | 136.1 | 90.1 | 15 - 25 |
| This compound | 140.1 | 94.1 | 15 - 25 |
Performance Characteristics
The described method, when optimized, should yield the following performance characteristics.
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | ~0.5 µmol/L |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
Conclusion
This application note provides a comprehensive and detailed protocol for the accurate quantification of total homocysteine in biological samples using LC-MS/MS with this compound as an internal standard. The specified optimal concentration for the internal standard, along with the detailed sample preparation and instrumental parameters, provides a robust and reliable method for researchers, scientists, and drug development professionals. Adherence to this protocol will facilitate high-quality data generation for studies investigating the role of homocysteine in health and disease.
References
Application Notes and Protocols: Tracing Homocysteine's Metabolic Fate with DL-Homocysteine-d4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing DL-Homocysteine-d4, a stable isotope-labeled analog of homocysteine, for the investigation of its complex metabolic pathways. The following protocols and data are intended to facilitate the design and execution of experiments aimed at elucidating the dynamics of the methionine cycle, including the remethylation and transsulfuration pathways.
Introduction to Homocysteine Metabolism and the Role of this compound
Homocysteine is a critical sulfur-containing amino acid that sits at the intersection of two major metabolic pathways: remethylation to methionine and irreversible conversion to cysteine via the transsulfuration pathway.[1][2][3] Dysregulation of homocysteine metabolism, leading to a condition known as hyperhomocysteinemia, is an established independent risk factor for a variety of pathologies, including cardiovascular and neurodegenerative diseases.[4]
This compound serves as an invaluable tool for researchers as a stable isotope tracer.[5] By introducing this labeled compound into in vitro or in vivo systems, scientists can track the metabolic fate of homocysteine through various pathways. This is achieved by detecting the incorporation of the deuterium-labeled homocysteine and its downstream metabolites using mass spectrometry.[6][7] This technique, known as metabolic flux analysis, allows for the quantification of the rate of metabolic reactions, providing a dynamic view of cellular metabolism.[8]
Key Metabolic Pathways of Homocysteine
The metabolism of homocysteine is primarily governed by two competing pathways, the balance of which is crucial for maintaining cellular homeostasis.
The Methionine Cycle and Remethylation Pathways
In the methionine cycle, homocysteine is remethylated to form methionine. This process is essential for regenerating the universal methyl donor, S-adenosylmethionine (SAM). There are two primary remethylation pathways:
-
Folate-Dependent Remethylation: This pathway is catalyzed by methionine synthase (MS), which utilizes 5-methyltetrahydrofolate as a methyl donor and vitamin B12 as a cofactor.[2]
-
Betaine-Dependent Remethylation: Primarily occurring in the liver and kidneys, this pathway is catalyzed by betaine-homocysteine methyltransferase (BHMT), which uses betaine as the methyl donor.[4]
The Transsulfuration Pathway
When methionine levels are sufficient, homocysteine is directed towards the transsulfuration pathway for catabolism. This pathway involves two key vitamin B6-dependent enzymes:
-
Cystathionine β-synthase (CBS): Condenses homocysteine with serine to form cystathionine.
-
Cystathionine γ-lyase (CSE): Cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia.[9][10]
Cysteine produced from this pathway is a precursor for the synthesis of glutathione, a major intracellular antioxidant.
Below is a diagram illustrating the central role of homocysteine in these metabolic pathways.
Application: Metabolic Flux Analysis in Cell Culture
This section outlines a general protocol for conducting a stable isotope tracing study using this compound in a cell culture model to quantify the metabolic fluxes through the remethylation and transsulfuration pathways.
Experimental Workflow
The general workflow for a metabolic flux analysis experiment using this compound is depicted below.
Detailed Experimental Protocol
1. Cell Culture and Media Preparation:
-
Culture cells of interest (e.g., a human cancer cell line) in standard growth medium to the desired confluence.[11]
-
Prepare an isotope-labeling medium that is identical to the standard medium but with unlabeled homocysteine replaced by a known concentration of this compound. For example, a methionine-free, homocysteine-containing medium can be used to specifically probe the remethylation pathway.[11]
2. Isotope Labeling Experiment:
-
Aspirate the standard medium from the cultured cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed isotope-labeling medium containing this compound to the cells. This marks time zero of the experiment.[11]
-
Collect cell and media samples at various time points (e.g., 0, 5, 15, 30 minutes, and 1, 5, 24 hours) to capture the dynamics of label incorporation.[11]
3. Sample Preparation for LC-MS/MS Analysis:
-
Metabolic Quenching: Rapidly aspirate the medium and wash the cells with ice-cold PBS. Immediately add a quenching solution (e.g., 80% methanol at -80°C) to the cells to halt all enzymatic activity.
-
Metabolite Extraction: Scrape the cells in the quenching solution and transfer to a microcentrifuge tube. Centrifuge at high speed at 4°C to pellet the cell debris. Collect the supernatant containing the extracted metabolites.
-
Sample Derivatization (if necessary): Depending on the analytical method, derivatization of the metabolites may be required to improve chromatographic separation and ionization efficiency.
4. LC-MS/MS Analysis:
-
Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use a suitable chromatography column (e.g., a C18 or HILIC column) to separate the metabolites.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode to specifically detect and quantify the unlabeled and deuterium-labeled isotopologues of homocysteine and its downstream metabolites.[6]
5. Data Analysis and Flux Calculation:
-
Process the raw LC-MS/MS data to determine the abundance of each isotopologue at each time point.
-
Correct for the natural abundance of isotopes.
-
Use computational modeling software (e.g., INCA, Metran) to fit the time-course labeling data to a metabolic network model.[12][13][14] This will allow for the calculation of the absolute or relative metabolic fluxes through the remethylation and transsulfuration pathways.
Quantitative Data Presentation
The following tables present illustrative quantitative data that can be obtained from a this compound tracer study.
Table 1: LC-MS/MS Parameters for Key Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Homocysteine (unlabeled) | 136.0 | 90.0 | 15 |
| Homocysteine-d4 | 140.0 | 94.0 | 15 |
| Methionine (unlabeled) | 150.0 | 104.0 | 12 |
| Methionine-d4 | 154.0 | 108.0 | 12 |
| Cystathionine (unlabeled) | 223.1 | 134.1 | 18 |
| Cystathionine-d4 | 227.1 | 138.1 | 18 |
| Cysteine (unlabeled) | 122.0 | 76.0 | 10 |
| Cysteine-d4 | 126.0 | 80.0 | 10 |
Table 2: Illustrative Metabolic Flux Data from a Tracer Study
| Metabolic Flux | Control Cells (nmol/10^6 cells/hr) | Treated Cells (nmol/10^6 cells/hr) |
| Homocysteine Remethylation | 5.2 ± 0.6 | 2.8 ± 0.4 |
| Homocysteine Transsulfuration | 8.9 ± 1.1 | 12.5 ± 1.5 |
| Methionine Synthesis from Homocysteine | 5.1 ± 0.5 | 2.7 ± 0.3 |
| Cysteine Synthesis from Homocysteine | 8.7 ± 1.0 | 12.3 ± 1.4 |
Note: The data presented in these tables are for illustrative purposes and will vary depending on the cell type, experimental conditions, and treatment.
Conclusion
This compound is a powerful and versatile tool for elucidating the intricate details of homocysteine metabolism. By employing stable isotope tracing coupled with mass spectrometry, researchers can gain quantitative insights into the regulation of the methionine cycle and the transsulfuration pathway. The protocols and information provided herein serve as a foundational guide for scientists and drug development professionals to design and implement robust studies aimed at understanding the role of homocysteine in health and disease, and for the development of novel therapeutic interventions.
References
- 1. The metabolism and significance of homocysteine in nutrition and health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of homocysteine and its relationship with cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Homocysteine metabolism as the target for predictive medical approach, disease prevention, prognosis, and treatments tailored to the person - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Quantification of intracellular homocysteine by stable isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Transsulfuration pathway - Wikipedia [en.wikipedia.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vanderbilt.edu [vanderbilt.edu]
- 14. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Targeted Metabolomics using Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted metabolomics focuses on the quantitative analysis of a predefined set of metabolites, offering high sensitivity and specificity. This approach is crucial in various research areas, including biomarker discovery, drug development, and personalized medicine. The use of stable isotope-labeled internal standards, particularly deuterated standards, is a cornerstone of robust and reliable targeted metabolomics workflows.[1][2] Deuterated standards are chemically almost identical to their endogenous counterparts but are distinguishable by their increased mass due to the replacement of hydrogen atoms with deuterium.[1] This property allows them to serve as ideal internal standards to correct for variations during sample preparation, extraction, and instrument analysis, thereby enhancing the accuracy and precision of quantitative results.[1][3]
These application notes provide a detailed workflow for targeted metabolomics using deuterated standards, from sample preparation to data analysis, utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Key Benefits of Using Deuterated Standards:
-
Improved Accuracy and Precision: Deuterated standards co-elute with the analyte of interest, effectively compensating for variations in sample extraction efficiency, matrix effects, and instrument response.[1]
-
Confident Metabolite Identification: The characteristic mass shift between the unlabeled metabolite and its deuterated counterpart provides a high degree of confidence in metabolite identification.[1]
-
Enhanced Sensitivity: By providing a clear, distinguishable signal, deuterated standards can help to differentiate true metabolite signals from background noise, leading to more sensitive and reliable detection.[1]
Experimental Workflow Overview
The general workflow for targeted metabolomics using deuterated standards involves several key steps, from sample preparation to data analysis. A schematic of this workflow is presented below.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Signal Intensity of DL-Homocysteine-d4
This guide is designed for researchers, scientists, and drug development professionals encountering poor signal intensity with DL-Homocysteine-d4 in their analytical experiments. Below you will find a series of frequently asked questions and troubleshooting guides to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial checks I should perform if I'm seeing low this compound signal?
A1: Start with the fundamentals. Verify the correct storage and handling of your this compound standard. Ensure it has been stored under the recommended conditions (typically -20°C or frozen) and protected from light.[1][2][3][4][5] Confirm the correct preparation of your stock and working solutions, including the solvent used and the final concentration. Finally, double-check your instrument parameters to ensure they are appropriate for detecting this compound.
Q2: Could the poor signal be related to the stability of the this compound standard itself?
A2: Yes, stability is a critical factor. This compound is stable if stored under the recommended conditions.[2][3] However, repeated freeze-thaw cycles or prolonged storage at room temperature can lead to degradation.[6] Some suppliers recommend re-analyzing the chemical purity of the compound after three years.[3][4] If you suspect degradation, consider using a fresh vial of the standard.
Q3: How do I know if I'm experiencing matrix effects that are suppressing my signal?
A3: Matrix effects, where components in your sample interfere with the ionization of your analyte, are a common cause of poor signal intensity.[7] Even with a deuterated internal standard, differential matrix effects can occur, meaning the matrix affects the analyte and the internal standard to different extents.[7] A post-extraction addition experiment is a common way to evaluate matrix effects.[7]
Q4: Is it possible that my this compound is not co-eluting with the native DL-Homocysteine?
A4: While deuterated standards are designed to co-elute with their native counterparts, slight chromatographic shifts can occur, a phenomenon known as the "isotope effect". This can lead to the analyte and internal standard being subjected to different matrix environments as they elute, causing signal variability.[8] Overlaying the chromatograms of the analyte and the internal standard is essential to verify complete co-elution.[7]
Troubleshooting Guides
This section provides a systematic approach to pinpointing the source of poor this compound signal intensity.
Guide 1: Investigating Sample Preparation and Standard Integrity
This guide will walk you through verifying the initial steps of your experimental workflow.
Step 1: Verify Standard Storage and Handling
-
Question: Are you storing your this compound standard according to the manufacturer's recommendations?
-
Action: Check the product datasheet for the correct storage temperature (e.g., -20°C or frozen) and light sensitivity.[1][2][3][4][5]
-
Rationale: Improper storage can lead to degradation of the standard, resulting in a weaker signal.
Step 2: Confirm Solution Preparation
-
Question: Are your stock and working solutions of this compound prepared correctly?
-
Action: Review your calculations and dilution steps. Ensure the correct solvent is being used as specified by the manufacturer (e.g., H2O or DMSO).[1]
-
Rationale: Errors in concentration will directly impact the signal intensity.
Step 3: Assess for Contamination
-
Question: Is there any possibility of contamination in your standard or solvents?
-
Action: Prepare fresh solutions with new solvent and a fresh vial of the standard if possible.
-
Rationale: Contaminants can interfere with the ionization of your standard.
Step 4: Evaluate Sample Reduction Efficiency
-
Question: Are you using a reducing agent to convert all forms of homocysteine to its free form?
-
Action: Most protocols for total homocysteine analysis require a reduction step using reagents like TCEP (tris-(2-carboxyethyl) phosphine) or DTT (dithiothreitol).[6][9][10] Ensure the reducing agent is fresh and added at the correct concentration.
-
Rationale: In biological samples, homocysteine exists in various forms (oxidized, protein-bound). Without effective reduction, you will only detect a fraction of the total homocysteine, leading to a low signal.
Guide 2: Optimizing LC-MS/MS Parameters
This guide focuses on instrument settings that can significantly impact signal intensity.
Step 1: Review Mass Spectrometry Parameters
-
Question: Are your mass spectrometer's tune parameters optimized for this compound?
-
Action: Infuse a solution of this compound directly into the mass spectrometer to optimize parameters such as cone voltage and collision energy.[11] This process, often called "tuning" or "compound optimization," is crucial as optimal settings can vary between instruments.[12]
-
Rationale: Using non-optimized parameters can lead to a significant loss of sensitivity.[12]
Step 2: Verify MRM Transitions
-
Question: Are you using the correct precursor and product ion m/z values for this compound?
-
Action: Confirm the expected MRM transitions for this compound. For example, a common transition is from the precursor ion [M+H]+ at m/z 140 to a product ion at m/z 94.[10]
-
Rationale: Incorrect MRM transitions will result in no detectable signal.
Step 3: Check for Ion Suppression
-
Question: Is your signal being suppressed by other components in the sample or mobile phase?
-
Action: Perform a matrix effect experiment by comparing the signal of this compound in a clean solvent versus the signal in a blank, extracted sample matrix.[7]
-
Rationale: Co-eluting matrix components can compete for ionization, reducing the signal of your internal standard.[13]
Step 4: Evaluate Chromatographic Performance
-
Question: Is your chromatography adequate to separate this compound from interfering compounds?
-
Action: Assess peak shape and retention time. Ensure that this compound is not co-eluting with a region of significant ion suppression.[8]
-
Rationale: Poor chromatography can lead to peak broadening and co-elution with interfering substances, both of which can diminish the signal.
Experimental Protocols
Protocol 1: Basic Mass Spectrometer Tuning for this compound
-
Prepare a Tuning Solution: Prepare a 1 µg/mL solution of this compound in your initial mobile phase composition.
-
Direct Infusion: Infuse the tuning solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Optimize Precursor Ion: In positive ion mode, scan for the [M+H]+ precursor ion (m/z 140). Adjust the cone voltage (or equivalent parameter) to maximize the intensity of this ion.[11]
-
Optimize Product Ion: Select the precursor ion (m/z 140) for fragmentation. Ramp the collision energy to find the optimal setting that produces the most intense and stable product ion (e.g., m/z 94).[11]
-
Record Optimized Parameters: Save the optimized cone voltage and collision energy values for your LC-MS/MS method.
Quantitative Data Summary
| Parameter | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| MRM Transition | DL-Homocysteine | 136 | 90 | [10][11] |
| MRM Transition | This compound | 140 | 94 | [10] |
Visualizations
Caption: A logical workflow for troubleshooting poor this compound signal intensity.
Caption: Experimental workflow to identify and characterize matrix effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. isotope.com [isotope.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. This compound | TRC-H591297-10MG | LGC Standards [lgcstandards.com]
- 6. Fully validated LC-MS/MS method for quantification of homocysteine concentrations in samples of human serum: a new approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. myadlm.org [myadlm.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Method for the determination of total homocysteine in plasma and urine by stable isotope dilution and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Chromatographic Separation of Homocysteine and its d4 Analog
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation and quantification of homocysteine and its d4 analog by LC-MS/MS.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) for Homocysteine and/or d4-Homocysteine | 1. Column Overload: Injecting too high a concentration of the analyte. 2. Column Degradation: Loss of stationary phase or contamination. 3. Inappropriate Mobile Phase pH: The pH is too close to the pKa of homocysteine, causing inconsistent ionization. 4. Secondary Interactions: Analyte interacting with active sites on the column or system. | 1. Dilute the sample or reduce the injection volume. 2. Replace the guard column or the analytical column. 3. Adjust the mobile phase pH. A common mobile phase includes a small percentage of formic acid (e.g., 0.1-0.5%) to ensure consistent protonation.[1] 4. Use a column with end-capping or add a competitive amine to the mobile phase in small concentrations. |
| Low or No Analyte Signal | 1. Incomplete Reduction: Disulfide bonds in homocystine and protein-bound homocysteine are not fully cleaved.[1][2][3] 2. Analyte Degradation: Homocysteine is unstable in untreated plasma/serum at room temperature.[4] 3. MS Source Contamination: Dirty ion source leading to poor ionization efficiency. 4. Incorrect MS/MS Transitions: Wrong precursor/product ion pairs are being monitored. | 1. Ensure the reducing agent (e.g., TCEP or DTT) is fresh and used at the correct concentration and incubation time.[1][5] 2. Process samples promptly after collection, or use appropriate collection tubes and store them correctly (e.g., on ice, followed by prompt centrifugation).[4] 3. Clean the mass spectrometer's ion source according to the manufacturer's protocol. 4. Verify the m/z values for homocysteine (136 → 90) and d4-homocysteine (140 → 94).[6] |
| High Background Noise or Interfering Peaks | 1. Matrix Effects: Co-eluting compounds from the biological matrix (plasma, serum) are suppressing or enhancing the analyte signal.[5] 2. Contaminated Mobile Phase or LC System: Impurities in solvents or buildup in the system tubing/fittings. 3. Sample Contamination: Contamination during sample collection or preparation. | 1. Improve sample cleanup, for example, by using solid-phase extraction (SPE).[5] Alternatively, adjust the chromatographic gradient to separate the interfering peaks from the analytes. 2. Use high-purity, LC-MS grade solvents and flush the system thoroughly. 3. Use clean collection tubes, pipette tips, and vials. |
| Inconsistent or Drifting Retention Times | 1. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase between injections. 2. Pump Performance: Inconsistent mobile phase composition due to pump malfunction. 3. Column Temperature Fluctuation: The column oven is not maintaining a stable temperature. 4. Mobile Phase Degradation: Solvents have evaporated or degraded over time. | 1. Increase the column equilibration time in the LC method. 2. Check the pump for leaks and ensure proper solvent mixing. 3. Verify the stability of the column oven temperature. A common temperature is 40°C.[1] 4. Prepare fresh mobile phase daily. |
| Erratic Internal Standard (d4-Homocysteine) Response | 1. Pipetting Inaccuracy: Inconsistent volume of internal standard added to samples, calibrators, and QCs. 2. Incomplete Reduction of d8-Homocystine: If using d8-homocystine as the internal standard, it must be fully reduced to d4-homocysteine.[3][7] 3. Internal Standard Degradation: The internal standard stock or working solution has degraded. | 1. Use a calibrated pipette and ensure proper pipetting technique. 2. Verify the effectiveness of the reduction step for the internal standard as well as the analyte.[3][7][8] 3. Prepare fresh internal standard solutions from a reliable stock. |
| Falsely Elevated Homocysteine Results | 1. Delayed Sample Processing: Homocysteine is released from red blood cells into the plasma if not separated promptly, leading to artificially high readings. 2. Endogenous Homocysteine in Matrix: Using a biological matrix for calibrators and QCs that contains endogenous homocysteine without proper correction.[5] | 1. Centrifuge blood samples and separate plasma/serum from cells as soon as possible after collection. Place samples on ice if immediate processing is not possible.[4] 2. Use a surrogate matrix (e.g., 2% BSA in PBS) for calibrators and QCs, or use the standard addition method to account for endogenous levels in a pooled matrix.[5] |
Frequently Asked Questions (FAQs)
Q1: Why is a reduction step necessary for measuring total homocysteine?
A1: In plasma, only a small fraction (1-2%) of homocysteine exists in its free, reduced form. The majority is either bound to proteins, dimerized to form homocystine, or in a mixed disulfide with cysteine.[3] To accurately quantify the total homocysteine concentration, a reducing agent like TCEP (tris-(2-carboxyethyl) phosphine) or DTT (dithiothreitol) is required to break these disulfide bonds and convert all forms into free homocysteine for analysis.[1][5]
Q2: What is the purpose of the d4-homocysteine internal standard?
A2: D4-homocysteine is a stable isotope-labeled internal standard. It is chemically identical to homocysteine but has a higher mass due to the four deuterium atoms. It is added at a known concentration to all samples, calibrators, and quality controls before processing.[5] Its purpose is to correct for variations in sample preparation (e.g., extraction efficiency, reduction) and instrument response (e.g., injection volume, ionization suppression/enhancement), thereby improving the accuracy and precision of the quantification.[9]
Q3: My d4-homocysteine is labeled as d8-homocystine. Can I still use it?
A3: Yes. D8-homocystine is a common internal standard for total homocysteine assays. During the mandatory reduction step in the sample preparation, the d8-homocystine dimer is reduced to two molecules of d4-homocysteine. The mass spectrometer then monitors the transition for d4-homocysteine (m/z 140 → 94).[3][6][7][8]
Q4: What are the typical mass transitions (SRM/MRM) for homocysteine and d4-homocysteine?
A4: For analysis by tandem mass spectrometry in positive ion mode, the typical selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions are:
-
Homocysteine: Precursor ion (Q1) m/z 136 → Product ion (Q3) m/z 90.[6]
-
d4-Homocysteine: Precursor ion (Q1) m/z 140 → Product ion (Q3) m/z 94.[6]
Q5: What type of chromatography is best suited for this analysis?
A5: Reversed-phase chromatography is commonly used. However, due to the polar nature of homocysteine, methods often employ polar-embedded or polar-endcapped C18 columns, or HILIC (Hydrophilic Interaction Liquid Chromatography) columns to achieve sufficient retention.[1][10] Both isocratic and gradient elution methods can be effective, with run times typically under 5 minutes.[1][3][6]
Experimental Protocols
Protocol 1: Sample Preparation for Total Homocysteine Analysis
This protocol outlines the essential steps for preparing plasma or serum samples for LC-MS/MS analysis.
-
Sample Thawing: Thaw frozen plasma/serum samples, calibrators, and QCs on ice.
-
Aliquoting: In a microcentrifuge tube, add 50 µL of the sample (calibrator, control, or unknown).[3][8]
-
Internal Standard Addition: Add 50 µL of the internal standard working solution (e.g., d8-homocystine).[3][8]
-
Reduction: Add 50 µL of a reducing agent solution (e.g., TCEP in a suitable buffer). Vortex mix for 30 seconds.[3][5]
-
Incubation: Incubate the mixture at room temperature for 5-15 minutes to ensure complete reduction of all disulfide bonds.[3][5][8]
-
Protein Precipitation: Add 200 µL of a precipitation reagent (e.g., ice-cold acetonitrile or methanol containing 0.1% formic acid). Vortex vigorously for 30 seconds to 1 minute.[3][9]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g or higher) for 5-10 minutes at 4°C to pellet the precipitated proteins.[3][8][9]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.[3][8]
Protocol 2: LC-MS/MS Operating Conditions
These are typical starting conditions that may require optimization for your specific instrumentation.
| Parameter | Typical Condition |
| LC System | UHPLC or HPLC system |
| Analytical Column | Raptor Polar X 2.7 µm, 50 x 2.1 mm or equivalent[1] |
| Mobile Phase A | 0.1 - 0.5% Formic Acid in Water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Flow Rate | 0.4 - 0.7 mL/min[1][8] |
| Gradient | Isocratic or a fast gradient. Example Gradient: 55% B for 1 min, ramp to 10% B over 2 min, hold, then re-equilibrate.[1] |
| Column Temperature | 25 - 40 °C[1][8] |
| Injection Volume | 1 - 5 µL[1][3][8] |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Heated Electrospray Ionization (HESI), Positive Mode[3][7] |
| Monitored Transitions | Homocysteine: 136 → 90; d4-Homocysteine: 140 → 94[6] |
Visualizations
References
- 1. lcms.cz [lcms.cz]
- 2. Determination of Total Homocysteine in Plasma Using Liquid Chromatography Coupled to Tandem Mass Spectrometry (LC/MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Identifying delayed separation in plasma homocysteine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Method for the determination of total homocysteine in plasma and urine by stable isotope dilution and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
stability of DL-Homocysteine-d4 in solution and during storage
Welcome to the Technical Support Center for DL-Homocysteine-d4. This guide provides detailed information, troubleshooting advice, and answers to frequently asked questions regarding the stability and handling of this compound in solution and during storage.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (neat) this compound powder?
A: Solid this compound should be stored under refrigerated or frozen conditions, protected from light and moisture. For long-term stability, re-analysis of chemical purity is recommended after extended periods, such as three years[1][2][3][4][5].
Q2: What is the best solvent for preparing a stock solution?
A: this compound is soluble in aqueous solutions, such as deionized water or phosphate-buffered saline (PBS)[6][7][8]. For concentrations around 5 mg/mL, PBS at pH 7.2 is effective[7]. For higher concentrations, such as 25 mg/mL in water, sonication may be required to fully dissolve the compound[6].
Q3: How stable is this compound once in solution?
A: The stability of this compound in solution is limited and highly dependent on storage temperature. The primary cause of degradation is the oxidation of its free thiol group[9]. Some suppliers advise against storing aqueous solutions for more than a single day at refrigerated temperatures[7]. For longer-term storage, solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored frozen. Stability can be maintained for up to one month at -20°C and for six months at -80°C[6].
Q4: How does pH affect the stability of the solution?
A: The pH of the solution is a critical factor. The free thiol group of homocysteine is rapidly oxidized at physiological pH (~7.4)[9]. The compound is generally more stable in acidic conditions (below pH 7)[10][11]. At alkaline pH, the rate of oxidation and degradation increases significantly.
Q5: What is the main degradation product of this compound?
A: The primary degradation pathway is the oxidation of the thiol (-SH) group. Two molecules of homocysteine can oxidize to form a disulfide bond, creating the dimer known as homocystine[9]. This is a common issue for thiols in solution, especially at neutral or alkaline pH in the presence of oxygen.
Troubleshooting Guide
Issue: I am seeing inconsistent or low signal intensity for this compound in my LC-MS analysis.
This is a common issue often related to analyte stability. Use the following flowchart to troubleshoot the problem.
Appendices
Appendix A: Summary of Storage and Stability Data
The following tables summarize the recommended conditions for storing and handling this compound.
Table 1: Recommended Storage Conditions
| Form | Temperature | Light/Moisture | Recommended Duration | Citations |
|---|---|---|---|---|
| Solid (Neat) | +2°C to +8°C or -20°C | Protect from light and moisture | Long-term (re-analyze after 3 years) | [1][2][3][5] |
| Aqueous Solution | 4°C | N/A | < 1 day | [7] |
| Aqueous Solution | -20°C | Sealed, protect from light | Up to 1 month | [6] |
| Aqueous Solution | -80°C | Sealed, protect from light | Up to 6 months |[6] |
Appendix B: Primary Degradation Pathway
The thiol group on homocysteine is susceptible to oxidation, leading to the formation of a disulfide dimer, homocystine. This reaction is accelerated at higher pH and in the presence of oxygen.
References
- 1. isotope.com [isotope.com]
- 2. DL-Homocysteine (3,3,4,4-Dâ, 98%) - Cambridge Isotope LaboratoriesDLM-8259-0.1 [isotope.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. chemscene.com [chemscene.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. ≥95% (titration) | Sigma-Aldrich [sigmaaldrich.com]
- 9. Homocysteine [practical-haemostasis.com]
- 10. Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of Homocysteine and Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
preventing in-source fragmentation of DL-Homocysteine-d4
Welcome to the technical support center for DL-Homocysteine-d4. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent in-source fragmentation of this compound during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterated form of DL-Homocysteine. It is most commonly used as a stable isotope-labeled internal standard for the quantification of homocysteine in biological samples by mass spectrometry (MS), particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1].
Q2: How should this compound be stored to ensure its stability?
To maintain its integrity, this compound should be stored under specific conditions. For long-term storage, it is recommended to store it at -20°C or -80°C.[1][2] It is also advised to protect it from light[2]. Once in a solvent, stock solutions can be stored at -80°C for up to 6 months or at -20°C for 1 month, sealed to protect from moisture and light[1].
Q3: What is "in-source fragmentation" and why is it a concern for this compound analysis?
In-source fragmentation is a phenomenon where a molecule fragments within the ion source of the mass spectrometer before it reaches the mass analyzer[3]. For this compound, which is used as an internal standard, this is problematic because it reduces the signal of the intended precursor ion (the intact molecule). This can lead to inaccurate quantification of the target analyte (homocysteine).
Q4: What are the common signs of in-source fragmentation of this compound?
The primary indication of in-source fragmentation is a lower-than-expected signal intensity for the precursor ion of this compound and a correspondingly high signal for its fragment ions in a full scan mass spectrum. This can result in poor peak shapes and inconsistent analyte-to-internal standard ratios across a sample batch.
Q5: Can the mobile phase composition affect the stability of this compound?
Yes, the mobile phase can influence the ionization efficiency and the extent of in-source fragmentation. Highly acidic mobile phases or the use of certain additives can sometimes promote fragmentation[4]. It is important to optimize the mobile phase composition to ensure stable ionization and minimal fragmentation.
Troubleshooting Guides
Issue 1: Low Signal Intensity of this compound Precursor Ion
Symptoms:
-
The peak area for the this compound precursor ion is significantly lower than expected.
-
High variability in the internal standard signal across different samples.
-
Poor reproducibility of quality control samples.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| High Cone Voltage (Declustering Potential) | The cone voltage is a key parameter that influences in-source fragmentation. Higher voltages increase the energy of the ions, leading to fragmentation[3][5]. To address this, systematically reduce the cone voltage in increments of 5-10 V and monitor the signal intensity of the precursor ion versus the fragment ions. |
| Inappropriate Mobile Phase pH or Additives | The pH and additives in the mobile phase can affect ionization and fragmentation[4][6]. If using a strong ion-pairing agent like TFA, consider switching to a weaker acid like formic acid. Experiment with different concentrations of the acidic additive to find a balance between good chromatography and minimal fragmentation. |
| Degradation of this compound Stock Solution | Improper storage can lead to the degradation of the internal standard. Ensure that the stock solution is stored at the recommended temperature (-20°C or -80°C) and is protected from light[1][2]. Prepare fresh working solutions regularly. |
| Dirty Ion Source | A contaminated ion source can lead to unstable ionization and increased fragmentation[7]. Clean the ion source components according to the manufacturer's instructions. |
Illustrative Data: Effect of Cone Voltage on Ion Intensity
The following table provides an example of how adjusting the cone voltage can impact the signal intensity of the this compound precursor and fragment ions. (Note: This is illustrative data).
| Cone Voltage (V) | Precursor Ion (m/z 140.1) Area | Fragment Ion Area | Precursor/Fragment Ratio |
| 50 | 150,000 | 450,000 | 0.33 |
| 40 | 300,000 | 350,000 | 0.86 |
| 30 | 500,000 | 200,000 | 2.50 |
| 20 | 650,000 | 100,000 | 6.50 |
| 10 | 700,000 | 50,000 | 14.00 |
Experimental Protocols
Protocol for Optimizing Cone Voltage to Minimize In-Source Fragmentation
-
Prepare a Standard Solution: Prepare a solution of this compound in the typical mobile phase used for your analysis.
-
Infuse the Solution: Directly infuse the standard solution into the mass spectrometer at a constant flow rate.
-
Set Initial MS Parameters: Set the mass spectrometer to acquire data in full scan mode over a mass range that includes the precursor and expected fragment ions of this compound.
-
Vary the Cone Voltage: Begin with a relatively high cone voltage (e.g., 50 V). Acquire a spectrum.
-
Systematically Decrease Cone Voltage: Decrease the cone voltage in increments of 5 or 10 V, acquiring a spectrum at each step until a low voltage (e.g., 10 V) is reached.
-
Analyze the Data: For each spectrum, record the signal intensity (peak area or height) of the precursor ion and the major fragment ion(s).
-
Determine the Optimal Voltage: Plot the signal intensity of the precursor ion as a function of the cone voltage. The optimal cone voltage will be the value that provides the highest precursor ion signal with minimal fragmentation.
Visualizations
Potential Fragmentation Pathway of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DL-Homocysteine (3,3,4,4-Dâ, 98%) - Cambridge Isotope LaboratoriesDLM-8259-0.1 [isotope.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Effects of liquid chromatography mobile phase buffer contents on the ionization and fragmentation of analytes in liquid chromatographic/ionspray tandem mass spectrometric determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ESI ionization: How to avoid in-source fragmentation - Chromatography Forum [chromforum.org]
improving peak shape and resolution for DL-Homocysteine-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of DL-Homocysteine-d4, focusing on improving peak shape and resolution.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak tailing for this compound?
Peak tailing, where the peak is asymmetrical with a drawn-out tail, is a frequent issue in the HPLC analysis of this compound and other thiol-containing compounds. The primary causes include:
-
Secondary Interactions: Residual silanol groups on the silica-based stationary phase of the column can interact with the amine group of homocysteine, leading to peak tailing.[1][2][3]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to the ionization of silanol groups, increasing their interaction with the analyte.[4][5][6]
-
Column Overload: Injecting a sample with a high concentration of this compound can saturate the stationary phase, resulting in peak distortion.[2][7]
-
Column Degradation: Over time, the performance of an HPLC column can degrade, leading to poor peak shape. This can be due to contamination or loss of stationary phase.[1][8]
-
Dead Volume: Excessive volume in the tubing, fittings, or detector cell can cause band broadening and peak tailing.[9]
Q2: How can I improve the resolution between this compound and other thiols?
Achieving good resolution is crucial for accurate quantification, especially when analyzing complex biological samples that may contain other thiols like cysteine and glutathione.[10] Strategies to improve resolution include:
-
Mobile Phase Optimization: Adjusting the mobile phase composition, particularly the organic modifier content and pH, can significantly impact selectivity and resolution.[11][12][13] A lower pH (around 2-3) is often recommended to suppress the ionization of silanol groups.[1]
-
Column Selection: Employing a high-efficiency column with a smaller particle size or a different stationary phase chemistry can enhance separation.[14] End-capped columns are designed to minimize silanol interactions.
-
Gradient Elution: Using a gradient elution, where the mobile phase composition is changed during the run, can help to separate compounds with different polarities more effectively.[11]
-
Temperature Control: Operating the column at a controlled, elevated temperature can improve efficiency and resolution, although it may also affect analyte stability.
Q3: My this compound peak is split. What should I do?
Peak splitting can arise from several factors, often related to the sample introduction or the column integrity.[7][15][16] Here's how to troubleshoot this issue:
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion.[15][17] Ensure your sample solvent is compatible with the initial mobile phase conditions.
-
Column Contamination or Voids: A partially blocked frit or a void at the head of the column can disrupt the sample band, leading to a split peak.[8][16] Backflushing the column or replacing it may be necessary.
-
Co-elution with an Interfering Compound: The split peak may actually be two closely eluting compounds.[16] Adjusting the mobile phase or using a more efficient column can help to resolve them.
-
Sample Preparation Issues: Incomplete dissolution of the sample can also lead to peak splitting.[17]
Troubleshooting Guides
Guide 1: Addressing Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Experimental Protocol: Mobile Phase pH Adjustment
-
Initial Conditions: Start with a standard mobile phase, for example, 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
pH Modification: Prepare a series of mobile phase A with varying pH values (e.g., pH 2.5, 3.0, 3.5, 4.0) using a suitable buffer like phosphate or acetate.
-
Analysis: Inject a standard solution of this compound using each mobile phase composition and observe the peak shape.
-
Evaluation: Compare the peak asymmetry factor for each run. A value closer to 1 indicates a more symmetrical peak.
| Mobile Phase pH | Peak Asymmetry Factor | Resolution (from Cysteine-d4) |
| 4.0 | 2.1 | 1.3 |
| 3.5 | 1.8 | 1.5 |
| 3.0 | 1.4 | 1.8 |
| 2.5 | 1.1 | 2.1 |
Note: Data are illustrative and will vary depending on the specific column and other chromatographic conditions.
Troubleshooting Flowchart for Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
Guide 2: Improving Resolution
This guide outlines steps to enhance the separation of this compound from closely eluting compounds.
Experimental Protocol: Mobile Phase Organic Modifier Optimization
-
Initial Gradient: Begin with a generic gradient (e.g., 5-95% acetonitrile over 10 minutes).
-
Gradient Modification: Modify the gradient slope. Try a shallower gradient to increase the separation time between peaks.
-
Isocratic Hold: Introduce an isocratic hold at a low organic percentage at the beginning of the run to improve the resolution of early eluting peaks.
-
Solvent Comparison: If resolution is still not optimal, switch the organic modifier from acetonitrile to methanol, as this can alter selectivity.
| Organic Modifier | Gradient Profile | Resolution (from interfering peak) |
| Acetonitrile | 5-95% in 10 min | 1.2 |
| Acetonitrile | 5-50% in 15 min | 1.7 |
| Methanol | 5-95% in 10 min | 1.9 |
Note: Data are illustrative and will vary depending on the specific column and other chromatographic conditions.
Logical Diagram for Resolution Improvement
Caption: Factors influencing chromatographic resolution.
Key Experimental Protocols
Protocol 1: Sample Preparation for Plasma/Serum Samples
This protocol is essential for releasing protein-bound homocysteine and preventing disulfide bond formation, which can affect peak shape.[18][19]
-
Sample Collection: Collect blood in EDTA-containing tubes.
-
Plasma Separation: Centrifuge the blood sample at 2000 x g for 15 minutes at 4°C.[11]
-
Reduction: To 100 µL of plasma, add 10 µL of a reducing agent solution (e.g., 10% TCEP - tris(2-carboxyethyl)phosphine).
-
Internal Standard Addition: Add the appropriate amount of this compound internal standard solution.
-
Incubation: Vortex the mixture and incubate at room temperature for 30 minutes.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile or methanol containing 0.1% formic acid.
-
Centrifugation: Vortex and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: General Purpose HPLC-MS/MS Method
This protocol provides a starting point for the analysis of this compound.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2-80% B
-
5-6 min: 80% B
-
6-6.1 min: 80-2% B
-
6.1-8 min: 2% B
-
-
MS Detection: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Homocysteine: Precursor ion > Product ion (specific m/z values to be determined based on instrumentation).
-
This compound: Precursor ion > Product ion (m/z values will be shifted by +4 compared to the unlabeled form).
-
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. uhplcs.com [uhplcs.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. agilent.com [agilent.com]
- 7. uhplcs.com [uhplcs.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mastelf.com [mastelf.com]
- 10. researchgate.net [researchgate.net]
- 11. frontierspartnerships.org [frontierspartnerships.org]
- 12. Detection of Homocysteine and Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid high-performance liquid chromatographic assay for total homocysteine levels in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. researchgate.net [researchgate.net]
- 16. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 17. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 18. eaglebio.com [eaglebio.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
common sources of contamination in homocysteine analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring homocysteine levels.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for unexpectedly high homocysteine results?
A1: Falsely elevated homocysteine levels are often due to pre-analytical errors, meaning issues that occur before the sample is analyzed. The most significant factor is delayed separation of plasma or serum from blood cells.[1] Erythrocytes continue to produce and release homocysteine into the plasma after blood collection, leading to an artificial increase of about 10-14% per hour if left at room temperature.[1][2][3] Other causes include patient-related factors like not fasting before the blood draw, underlying vitamin B12 or folate deficiencies, certain medications, and lifestyle factors such as smoking and high coffee intake.[4][5][6][7]
Q2: How should blood samples be handled to ensure accurate homocysteine measurement?
A2: Proper sample handling is critical. Blood samples should be placed on ice immediately after collection.[8] Plasma or serum should be separated from the cells by centrifugation within one hour of venipuncture.[4][9] If immediate centrifugation is not possible, keeping the sample refrigerated at 2-8°C can minimize the increase in homocysteine for up to four hours.[2][10] Once separated, the plasma or serum is stable for at least four days at room temperature.[2]
Q3: Does the type of collection tube matter for homocysteine analysis?
A3: Yes, the choice of anticoagulant can have an effect. EDTA plasma is generally preferred for homocysteine determination.[1][11] While differences between anticoagulants like EDTA, sodium citrate, and lithium heparin may be less than 10%, it is recommended to use the same anticoagulant consistently within a study.[10] Serum samples can also be used, but it's important to be aware that the clotting time can influence homocysteine concentrations.[11]
Q4: What is the impact of diet and lifestyle on homocysteine levels?
A4: A diet rich in fruits, leafy green vegetables, and other sources of B vitamins (B6, B12) and folate can help maintain lower homocysteine levels.[5][6] Conversely, a diet high in protein, particularly from meat, can lead to elevated levels.[5][9] High intake of coffee and alcohol, as well as smoking, can also increase homocysteine concentrations.[7][12] For testing purposes, an 8-12 hour fast is often recommended to avoid post-meal fluctuations.[6]
Troubleshooting Guide
Issue: Higher-than-expected homocysteine values in multiple samples from a single experiment.
| Possible Cause | Troubleshooting Step |
| Delayed Sample Processing | Verify the time between blood collection and centrifugation. Ensure that samples were placed on ice immediately and centrifuged within one hour. For future collections, adhere strictly to this protocol. |
| Incorrect Sample Storage Temperature | Confirm that whole blood samples were stored at 2-8°C if not immediately processed. Check temperature logs for refrigerators and coolers. |
| Systematic Issue with a Reagent Lot | Run quality control samples with a new lot of reagents to see if the issue persists. Contact the reagent manufacturer if a specific lot is suspected to be faulty. |
| Patient-Related Factors | Review patient preparation instructions. Ensure that subjects are fasting and have not consumed excessive protein, caffeine, or alcohol before the blood draw. |
Issue: A single sample shows a significantly elevated homocysteine level.
| Possible Cause | Troubleshooting Step |
| Improper Handling of the Individual Sample | Investigate the handling of the specific sample. Was it left at room temperature for an extended period? Was there a delay in its centrifugation? |
| Hemolysis in the Sample | Visually inspect the plasma/serum for a reddish tinge, which indicates hemolysis. Depending on the assay method, hemolysis can interfere with the results. Consider recollecting the sample if possible. |
| Underlying Medical Condition or Medication Use | Review the subject's clinical history for conditions known to elevate homocysteine, such as renal impairment or vitamin deficiencies.[4] Also, check for use of medications like methotrexate or phenytoin.[9] |
| Lipemia or Icterus | Observe the sample for a milky (lipemic) or dark yellow/brown (icteric) appearance. These can interfere with certain analytical methods. Check the manufacturer's specifications for your assay's tolerance to these interferences. |
Data Presentation
Table 1: Impact of Pre-Analytical Variables on Plasma Homocysteine Concentrations
| Variable | Condition | Approximate Change in Homocysteine Level | Reference(s) |
| Time Delay (at Room Temperature) | 1 hour | ~10-14% increase | [1][2][3] |
| 3 hours | ~41.9% increase | [2][3] | |
| 5 hours | Up to 50% increase | [2] | |
| Time Delay (at 2-8°C / on ice) | Up to 4 hours | Minimal to no significant change | [2][10] |
| Food Consumption (High Protein Meal) | Post-meal | 15-20% increase | [9] |
Experimental Protocols
Protocol: Analysis of Total Homocysteine in Plasma by HPLC with Fluorescence Detection
This protocol is a generalized representation based on common methodologies.
1. Sample Preparation:
-
Collect whole blood in an EDTA tube and immediately place it on ice.
-
Within one hour, centrifuge the sample at 2000 x g for 10 minutes at 4°C.[11]
-
Transfer the plasma supernatant to a clean microcentrifuge tube. The plasma can be stored at -20°C if not analyzed immediately.[11]
2. Reduction of Disulfide Bonds:
-
To 150 µL of plasma, add 15 µL of a reducing agent solution (e.g., 100 mL/L tri-n-butylphosphine in dimethylformamide).[13]
-
Incubate the mixture for 30 minutes at 4°C to reduce oxidized homocysteine and release protein-bound forms.[13]
3. Protein Precipitation:
-
Add 150 µL of 100 g/L trichloroacetic acid to the reduced sample to precipitate proteins.[13]
-
Vortex and then centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes.[11][14]
4. Derivatization:
-
Transfer 50 µL of the deproteinized supernatant to a new tube.[13]
-
Add 10 µL of 1.55 mol/L sodium hydroxide.[13]
-
Add 125 µL of a borate buffer (e.g., 0.125 mol/L, pH 9.5, containing 4 mmol/L EDTA).[13]
-
Add 50 µL of a derivatizing agent solution (e.g., 1 g/L ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate, SBD-F).[13]
-
Incubate the mixture at 60°C for 60 minutes in the dark.[11][13][14]
5. HPLC Analysis:
-
Inject 20 µL of the derivatized sample into the HPLC system.[11][13]
-
Use a C18 reversed-phase column.
-
Employ an isocratic mobile phase, for example, 0.1 mol/L KH2PO4 (pH 2.0) containing 4% acetonitrile, at a flow rate of 0.8 mL/min.[13]
-
Detect the fluorescent derivatives using an excitation wavelength of 385 nm and an emission wavelength of 515 nm.[14]
-
Quantify the homocysteine concentration by comparing the peak area to that of a known standard.
Visualizations
Caption: Troubleshooting workflow for elevated homocysteine results.
References
- 1. Pre-analytical conditions affecting the determination of the plasma homocysteine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajms.alameenmedical.org [ajms.alameenmedical.org]
- 3. researchgate.net [researchgate.net]
- 4. southtees.nhs.uk [southtees.nhs.uk]
- 5. What Do Homocysteine Test Results Tell Us? [rupahealth.com]
- 6. Homocysteine Test: MedlinePlus Medical Test [medlineplus.gov]
- 7. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. childrensmn.org [childrensmn.org]
- 9. Lab Test | Corewell Health Laboratory [beaumontlaboratory.com]
- 10. [Plasma homocysteine measurement: a study of pre-analytical variation factors for conditions for total plasma homocysteine concentration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eaglebio.com [eaglebio.com]
- 12. foodforthebrain.org [foodforthebrain.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Validation of an HPLC method for total homocysteine quantification in plasma | Revista del Laboratorio Clínico [elsevier.es]
Technical Support Center: Refining Sample Extraction Methods for Improved Recovery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their sample extraction methods and improve analyte recovery.
I. Troubleshooting Guides & FAQs
This section is organized by extraction technique and addresses common issues encountered during experimental work.
A. Solid-Phase Extraction (SPE)
FAQs
-
Q1: My analyte recovery is low. What are the common causes and how can I fix it?
-
A1: Low recovery in SPE is a frequent issue with several potential causes. A systematic approach is crucial to identify the problem. First, determine where the analyte is being lost by collecting and analyzing fractions from each step of the SPE process (load, wash, and elution).[1][2] The table below outlines common causes and solutions based on where the analyte is lost.
-
| Location of Analyte Loss | Possible Cause | Recommended Solution |
| Load Fraction (Flow-through) | Incorrect Sorbent Choice: The sorbent's polarity may not be appropriate for your analyte.[3] | Select a sorbent with a more suitable retention mechanism (e.g., reversed-phase for nonpolar analytes, normal-phase for polar analytes, or ion-exchange for charged analytes).[3] |
| Inappropriate Sample Solvent: The sample solvent may be too strong, preventing the analyte from binding to the sorbent.[2] | Dilute the sample with a weaker solvent to promote binding.[4] | |
| Incorrect pH: The sample pH may prevent the analyte from being in its retained form. | Adjust the sample pH to ensure the analyte is in a neutral form for reversed-phase or a charged form for ion-exchange SPE.[4] | |
| Column Overload: The amount of sample or analyte is exceeding the sorbent's capacity.[4] | Decrease the sample volume or use an SPE cartridge with a larger sorbent mass.[4] | |
| High Flow Rate: The sample is passing through the cartridge too quickly for efficient binding.[3] | Decrease the flow rate during sample loading.[3][4] | |
| Wash Fraction | Wash Solvent is Too Strong: The wash solvent is partially eluting the analyte along with the interferences.[3] | Use a weaker wash solvent. The ideal wash solvent should be strong enough to remove interferences but not elute the analyte.[3] |
| Analyte Remains on Sorbent | Elution Solvent is Too Weak: The elution solvent is not strong enough to desorb the analyte from the sorbent.[3] | Increase the strength of the elution solvent (e.g., by increasing the percentage of organic solvent).[3] |
| Insufficient Elution Volume: The volume of the elution solvent is not enough to completely elute the analyte.[3] | Increase the volume of the elution solvent.[3] | |
| Incorrect Elution Solvent pH: The pH of the elution solvent is not optimal for disrupting the analyte-sorbent interaction. | For ion-exchange SPE, adjust the pH of the elution solvent to neutralize the analyte or the sorbent. |
-
Q2: I'm seeing inconsistent results and poor reproducibility between my SPE replicates. What could be the issue?
-
A2: Poor reproducibility can stem from several factors. Ensure your analytical system is functioning correctly by checking for carryover and verifying detector response.[1] Inconsistent sample pre-treatment can also lead to variability.[1] A common issue is the drying of the sorbent bed before sample loading, which can be prevented by re-activating and re-equilibrating the cartridge.[3] Also, ensure a consistent and slow flow rate during sample application to allow for proper equilibrium.[3]
-
-
Q3: My final extract is not clean, and I'm observing matrix effects. How can I improve the cleanup?
-
A3: If your extract is impure, you may need to optimize your wash step. The wash solvent should be as strong as possible to remove interferences without eluting your analyte.[1] Consider using a different sorbent with a higher selectivity for your analyte or a different retention mechanism altogether.[1] Sample pretreatment steps like protein precipitation or liquid-liquid extraction before SPE can also help remove major interferences.[1]
-
Troubleshooting Workflow
Caption: Troubleshooting decision tree for low recovery in Solid-Phase Extraction.
B. Liquid-Liquid Extraction (LLE)
FAQs
-
Q1: I'm observing an emulsion at the interface of the two liquid phases. How can I break it?
-
A1: Emulsion formation is a common problem in LLE, often caused by high concentrations of surfactant-like compounds in the sample.[5][6] To prevent emulsions, gentle swirling of the separatory funnel is recommended instead of vigorous shaking.[5][6] If an emulsion has already formed, you can try the following:
-
Add salt ("salting out"): Adding a saturated sodium chloride (brine) solution increases the ionic strength of the aqueous layer, which can help break the emulsion.[5][6]
-
Centrifugation: Centrifuging the mixture can help separate the layers.[5]
-
Filtration: Passing the mixture through a glass wool plug or phase separation filter paper can help separate the layers.[5]
-
-
-
Q2: My analyte recovery is poor. How can I improve it?
-
A2: Several factors can influence recovery in LLE. Consider the following optimizations:
-
Solvent Selection: Ensure the extraction solvent has a similar polarity to your analyte.[7]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the aqueous phase can significantly improve partitioning. For acidic analytes, adjust the pH to be at least two units below the pKa to ensure they are in their neutral, more organic-soluble form. For basic analytes, adjust the pH to be at least two units above the pKa.[7]
-
Solvent-to-Sample Ratio: Increasing the ratio of the organic extraction solvent to the aqueous sample can improve recovery. A ratio of 7:1 is often a good starting point.[5]
-
Multiple Extractions: Performing multiple extractions with smaller volumes of the organic solvent is more efficient than a single extraction with a large volume.
-
-
-
Q3: How do I know which layer is the organic and which is the aqueous?
-
A3: The layers separate based on density. The denser solvent will be the bottom layer. Chlorinated solvents like dichloromethane and chloroform are denser than water, while most other common organic solvents (e.g., diethyl ether, ethyl acetate, hexane) are less dense than water. To confirm, you can add a few drops of water to the top layer; if it mixes, the top layer is aqueous. If it forms a separate droplet, the top layer is organic.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for common issues in Liquid-Liquid Extraction.
C. Protein Precipitation
FAQs
-
Q1: My protein of interest is precipitating when it's not supposed to (e.g., during dialysis or after purification). What can I do?
-
A1: Unwanted protein precipitation can be due to several factors related to protein stability. Consider these troubleshooting steps:
-
Buffer Composition: The pH of your buffer might be too close to the isoelectric point (pI) of your protein, causing it to aggregate.[8] Ensure the buffer pH is at least 1 unit away from the pI. Also, check the ionic strength; sometimes, a low salt concentration can lead to precipitation. Adding 150 mM NaCl can help maintain solubility.[8]
-
Stabilizing Agents: Adding stabilizing agents like glycerol (5-10%) to your buffers can help prevent aggregation.[8]
-
Protein Concentration: Highly concentrated protein solutions are more prone to aggregation.[8] Try working with a more dilute protein solution.
-
Temperature: Keep your protein samples on ice or at 4°C to minimize denaturation and aggregation.[8] Avoid repeated freeze-thaw cycles by aliquoting your sample.[8]
-
-
-
Q2: I have low recovery after precipitating my protein with an organic solvent (e.g., acetone). How can I improve the yield?
-
A2: To maximize protein precipitation with organic solvents:
-
Temperature: Perform the precipitation at low temperatures (e.g., -20°C) to enhance protein insolubility.[9]
-
Incubation Time: A longer incubation time at low temperature can improve precipitation efficiency.[10]
-
Ionic Strength: Adding a small amount of salt (e.g., 1-30 mM NaCl) can sometimes improve the recovery of proteins when using acetone.[1]
-
Pellet Resuspension: The protein pellet may be difficult to resuspend. Avoid over-drying the pellet, as this can make it insoluble.[11][12]
-
-
-
Q3: Which protein precipitation method should I choose?
-
A3: The choice of method depends on your downstream application and the properties of your protein.
-
Ammonium Sulfate ("Salting Out"): This is a gentle method that often preserves protein activity, making it suitable for subsequent functional assays.[9]
-
Organic Solvents (Acetone, Ethanol): These are effective for concentrating proteins and removing some contaminants. Acetone precipitation is a widely used method.[9]
-
Acid Precipitation (TCA): Trichloroacetic acid (TCA) is a strong acid that effectively precipitates proteins but also denatures them. This method is often used for samples intended for SDS-PAGE or mass spectrometry.[9]
-
-
Troubleshooting Workflow
Caption: Troubleshooting flowchart for common protein precipitation problems.
D. Nucleic Acid Extraction
FAQs
-
Q1: My DNA/RNA yield is very low. What can I do to improve it?
-
A1: Low nucleic acid yield can be caused by several factors throughout the extraction process.
-
Insufficient Lysis: Ensure complete disruption of cells or tissues to release the nucleic acids. This can be improved by using an appropriate lysis buffer, optimizing incubation times, and using mechanical disruption methods like bead beating.[10]
-
Incorrect Elution: To improve elution from spin columns, you can increase the elution buffer volume or perform a second elution. Warming the elution buffer to 60-70°C can also enhance recovery.[10]
-
Sample Input: Using too much starting material can overload the spin column and lead to inefficient lysis and binding. Conversely, too little starting material will naturally result in a low yield.
-
RNA Degradation: For RNA extractions, preventing degradation by RNases is critical. Work quickly, use RNase-free reagents and equipment, and keep samples on ice.[13]
-
-
-
Q2: My nucleic acid sample is contaminated with proteins or other substances (low A260/A280 or A260/A230 ratio). How can I improve the purity?
-
A2:
-
Low A260/A280 ratio (<1.8 for DNA, <2.0 for RNA): This usually indicates protein contamination. Ensure complete digestion with proteinase K and avoid carryover of the protein-containing phases during extraction.
-
Low A260/A230 ratio (<1.8): This can indicate contamination with chaotropic salts (from lysis buffers) or ethanol (from wash buffers). Ensure that the wash steps are performed correctly and that all residual ethanol is removed before elution. An additional wash step may be necessary.[14]
-
-
-
Q3: I see a genomic DNA contamination in my RNA sample. How can I remove it?
-
A3: Genomic DNA contamination is a common issue in RNA extractions. Most commercial kits include an on-column DNase digestion step. Ensure this step is performed according to the protocol. Alternatively, you can perform a DNase treatment on the purified RNA sample.[13]
-
Troubleshooting Workflow
Caption: Troubleshooting guide for common nucleic acid extraction issues.
II. Quantitative Data Summary
A. Comparison of Protein Precipitation Methods
| Precipitation Method | Typical Protein Recovery | Advantages | Disadvantages |
| Acetone | 80-100%[1][12] | High recovery, effective for many proteins. | Can denature some proteins. |
| Trichloroacetic Acid (TCA) / Acetone | 70-90%[12] | Effective for concentrating dilute samples, removes many non-protein contaminants. | Denatures proteins, pellets can be difficult to resolubilize.[15] |
| Chloroform / Methanol | 90-100%[15][16] | High recovery, good for delipidation. | Uses hazardous organic solvents. |
| Ammonium Sulfate ("Salting Out") | Variable, depends on protein and salt concentration. | Gentle method, often preserves protein activity.[9] | Less effective for dilute samples, requires removal of high salt concentrations. |
B. Expected DNA Yield from Various Sources
| Sample Type | Starting Amount | Expected DNA Yield |
| Human Whole Blood | 200 µL | 4 - 12 µg |
| Human Buffy Coat | 200 µL | 25 - 50 µg |
| Cultured Mammalian Cells | 5 x 10⁶ cells | 15 - 30 µg |
| Mouse Liver | 25 mg | 10 - 30 µg |
| Mouse Brain | 25 mg | 15 - 30 µg |
III. Experimental Protocols
A. General Solid-Phase Extraction (SPE) Protocol (Reversed-Phase)
-
Conditioning: Pass 1-2 column volumes of a strong organic solvent (e.g., methanol or acetonitrile) through the cartridge to wet the sorbent.
-
Equilibration: Pass 1-2 column volumes of a weak solvent (e.g., water or buffer matching the sample matrix) through the cartridge. Do not let the sorbent dry out.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, consistent flow rate.
-
Washing: Pass 1-2 column volumes of a weak solvent (or a mixture of weak and strong solvents) through the cartridge to remove interferences.
-
Elution: Elute the analyte of interest by passing a small volume of a strong organic solvent through the cartridge. Collect the eluate.
B. General Liquid-Liquid Extraction (LLE) Protocol
-
Preparation: Add the aqueous sample and the immiscible organic extraction solvent to a separatory funnel.
-
Extraction: Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to fully separate.
-
Collection: Drain the bottom layer into a clean flask. Pour the top layer out through the top of the funnel to avoid re-contamination.
-
Repeat (Optional): For improved recovery, the aqueous layer can be extracted again with fresh organic solvent. Combine the organic extracts.
-
Drying: Dry the combined organic extracts with a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Concentration: Remove the solvent under reduced pressure to concentrate the analyte.
C. Acetone Precipitation of Proteins
-
Cooling: Pre-cool the required volume of acetone to -20°C.
-
Mixing: Add four volumes of cold acetone to your protein sample in an acetone-compatible tube.[11][12]
-
Incubation: Vortex the mixture and incubate at -20°C for at least 60 minutes.[11] For very dilute samples, overnight incubation may be necessary.
-
Centrifugation: Centrifuge the sample at 13,000-15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[11]
-
Washing: Carefully decant the supernatant. Optionally, wash the pellet with cold 80% acetone and repeat the centrifugation.
-
Drying: Air-dry the pellet for a short period (do not over-dry).[11][12]
-
Resuspension: Resuspend the protein pellet in a suitable buffer for your downstream application.
D. DNA Extraction from Whole Blood (Spin Column Method)
-
Lysis: Add proteinase K and a lysis buffer to the whole blood sample. Vortex to mix and incubate at 56°C for 10 minutes to lyse the cells and digest proteins.
-
Binding: Add ethanol to the lysate to promote DNA binding to the silica membrane.
-
Loading: Transfer the mixture to a spin column and centrifuge. The DNA will bind to the silica membrane. Discard the flow-through.
-
Washing: Wash the membrane with a wash buffer containing ethanol to remove remaining contaminants. Centrifuge and discard the flow-through. Repeat this step.
-
Drying: Perform a final centrifugation step to remove any residual ethanol.
-
Elution: Place the spin column in a clean collection tube. Add elution buffer or nuclease-free water directly to the center of the membrane and incubate for a few minutes. Centrifuge to elute the purified DNA.
References
- 1. silicycle.com [silicycle.com]
- 2. researchgate.net [researchgate.net]
- 3. welch-us.com [welch-us.com]
- 4. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. A rapid and efficient DNA extraction protocol from fresh and frozen human blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. dnagenotek.com [dnagenotek.com]
- 9. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 10. Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide - IMCS [imcstips.com]
- 11. welchlab.com [welchlab.com]
- 12. ejbiotechnology.info [ejbiotechnology.info]
- 13. Comparison of protein precipitation methods for various rat brain structures prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What are the expected DNA yields from different tissues using the QIAamp DNA Mini Kit? [qiagen.com]
- 15. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to DL-Homocysteine-d4 and 13C-Labeled Internal Standards for Accurate Homocysteine Quantification
In the precise quantification of homocysteine, a critical biomarker for various physiological and pathological states, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results using mass spectrometry. This guide provides an objective comparison between the widely used deuterium-labeled DL-Homocysteine-d4 and the theoretically superior 13C-labeled homocysteine internal standards. This analysis is supported by experimental data from published literature and established principles of stable isotope dilution analysis, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their analytical method development.
Performance Characteristics: A Head-to-Head Comparison
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry as they share nearly identical physicochemical properties with the analyte of interest, allowing for effective correction of variations during sample preparation, chromatography, and ionization. However, the choice between deuterium (²H) and carbon-13 (¹³C) labeling can significantly impact assay performance.
The primary advantages of ¹³C-labeled internal standards lie in their perfect co-elution with the native analyte and their high isotopic stability. Deuterated standards, while often more readily available and less expensive, can exhibit a chromatographic shift due to the "isotope effect," where the C-²H bond is slightly stronger and less polar than the C-¹H bond. This can lead to differential matrix effects if the analyte and the internal standard do not elute at the exact same time. Furthermore, deuterium atoms may be susceptible to back-exchange with protons from the solvent, potentially compromising the integrity of the standard.
Data Presentation: Quantitative Performance Parameters
The following tables summarize the validation parameters for the quantification of homocysteine using either this compound or a ¹³C-labeled internal standard. The data for this compound is compiled from published studies, while the data for the ¹³C-labeled standard is illustrative of expected performance based on the known advantages of this type of labeling, as direct comparative studies are scarce.
Table 1: Performance Characteristics of an LC-MS/MS Method Using this compound Internal Standard
| Parameter | Performance | Reference |
| Linearity (r²) | > 0.995 | [1][2] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.5 µmol/L | [1][2] |
| Intra-assay Precision (%CV) | 2.9 - 9.6% | [1][2] |
| Inter-assay Precision (%CV) | 3.6 - 9.6% | [1][2] |
| Accuracy (% Bias) | Within ± 10% | [1][2] |
| Recovery | 91.9 - 97.8% | [1][2] |
Table 2: Illustrative Performance Characteristics of a Hypothetical LC-MS/MS Method Using a ¹³C-Labeled Homocysteine Internal Standard
| Parameter | Expected Performance | Rationale |
| Linearity (r²) | > 0.998 | Improved co-elution leads to more consistent response ratios. |
| Lower Limit of Quantification (LLOQ) | ≤ 0.1 µmol/L | Better signal-to-noise due to perfect co-elution and reduced baseline noise. |
| Intra-assay Precision (%CV) | < 5% | Minimized variability from matrix effects. |
| Inter-assay Precision (%CV) | < 7% | High isotopic stability and consistent performance across batches. |
| Accuracy (% Bias) | Within ± 5% | More effective correction for matrix effects and extraction losses. |
| Recovery | 95 - 105% | Identical physicochemical properties ensure consistent recovery with the analyte. |
Mandatory Visualization
Caption: Experimental workflow for homocysteine quantification using a stable isotope-labeled internal standard.
Caption: Logical diagram illustrating the chromatographic behavior of deuterated vs. ¹³C-labeled internal standards.
Experimental Protocols
Below are detailed methodologies for the quantification of total homocysteine in plasma or serum using this compound as the internal standard. A modified protocol for a hypothetical ¹³C-labeled internal standard is also provided.
Method 1: Quantification of Total Homocysteine using this compound
This protocol is a composite based on several published methods.[1][2]
1. Sample Preparation:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 20 µL of a reducing agent solution, such as 10% (w/v) tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT), to reduce disulfide bonds.
-
Vortex briefly and incubate at room temperature for 15-30 minutes.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute homocysteine, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Homocysteine: m/z 136.0 -> 90.1
-
This compound: m/z 140.0 -> 94.1
-
-
Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for the specific mass spectrometer used.
-
3. Quantification:
-
A calibration curve is constructed by analyzing standards of known homocysteine concentrations with a fixed amount of this compound. The peak area ratio of the analyte to the internal standard is plotted against the concentration. The concentration of homocysteine in the unknown samples is then determined from this calibration curve.
Method 2: Hypothetical Protocol for a ¹³C-Labeled Homocysteine Internal Standard
This protocol is based on the one above, with modifications for a ¹³C-labeled internal standard.
1. Sample Preparation:
-
The sample preparation procedure would be identical to that for this compound.
2. LC-MS/MS Conditions:
-
Liquid Chromatography: The chromatographic conditions would be the same. A key advantage is that the ¹³C-labeled homocysteine will co-elute perfectly with the native homocysteine.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example for a [¹³C₅, ¹⁵N₁]-Homocysteine):
-
Homocysteine: m/z 136.0 -> 90.1
-
¹³C-Labeled Homocysteine: m/z 142.0 -> 95.1 (The exact mass shift will depend on the number and type of isotopic labels).
-
-
3. Quantification:
-
The quantification process remains the same, but the improved co-elution is expected to provide a more linear and precise calibration curve, leading to more accurate results.
Conclusion
Based on established analytical principles, ¹³C-labeled internal standards are theoretically superior for the quantitative analysis of homocysteine by LC-MS/MS. Their key advantages are perfect co-elution with the analyte and high isotopic stability, which provide more robust and accurate compensation for matrix effects. However, this compound has been demonstrated to be a viable and effective internal standard in numerous validated methods. Its wider availability and lower cost make it a practical choice for many laboratories. For assays requiring the highest level of accuracy and for the analysis of particularly challenging matrices, the investment in a ¹³C-labeled homocysteine internal standard would be justified. Researchers should carefully consider the specific requirements of their study and the available resources when selecting the most appropriate internal standard for homocysteine quantification.
References
A Comparative Guide to Homocysteine Measurement: Unveiling the Accuracy and Precision of the d4 Standard Method
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of homocysteine (Hcy) is paramount. As a critical biomarker implicated in various physiological and pathological processes, reliable measurement is essential for robust research and clinical insights. This guide provides an objective comparison of the performance of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated (d4) internal standard against other common analytical techniques. Supported by experimental data, this document aims to equip you with the necessary information to make informed decisions for your analytical needs.
At a Glance: Performance Comparison of Homocysteine Measurement Methods
The choice of analytical method for homocysteine quantification significantly impacts the reliability of the results. The following table summarizes the performance characteristics of the LC-MS/MS method with a d4 internal standard compared to other widely used techniques.
| Method | Principle | Reported Precision (CV%) | Reported Accuracy (Bias % / Recovery %) | Key Advantages | Key Disadvantages |
| LC-MS/MS with d4 Standard | Isotope Dilution Mass Spectrometry | Intra-assay: <2% - 9.6%[1] Inter-assay: <2% - 8% | Bias: -0.79% to 5.6%[1][2] Recovery: 91.9% to 100.21%[1][2] | High specificity and accuracy, considered a reference method.[3] | Higher initial instrument cost, requires specialized expertise. |
| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation with fluorescence or electrochemical detection | Intra-assay: 3.6% Inter-assay: 4.1% | Generally good, often used as a reference method for immunoassays. | Well-established, reliable, and widely available. | Can be more labor-intensive and time-consuming than immunoassays. |
| Fluorescence Polarization Immunoassay (FPIA) | Competitive immunoassay | Within-run: 3.6% Between-run: 4.1% | Good agreement with HPLC. | Automated, high-throughput, and relatively simple to perform. | Potential for cross-reactivity and matrix effects. |
| Enzyme Immunoassay (EIA) | Competitive immunoassay | Higher imprecision compared to FPIA. | Can show wider scatter of data points compared to HPLC. | Suitable for screening large numbers of samples. | Generally less precise and accurate than LC-MS/MS and HPLC. |
| Chemiluminescence Immunoassay (CLIA) | Immunoassay with chemiluminescent detection | - | Can exhibit a systematic positive bias compared to HPLC-FD.[1] | Automated and high-throughput. | Potential for lower specificity compared to chromatographic methods.[1] |
The Gold Standard: LC-MS/MS with d4-Homocysteine Internal Standard
The use of a deuterated internal standard, such as d4-homocysteine (d4-Hcy), in conjunction with LC-MS/MS is widely regarded as the gold standard for homocysteine quantification.[3] This is due to the principle of isotope dilution analysis, where the stable isotope-labeled internal standard behaves almost identically to the endogenous analyte throughout the entire analytical process, from sample preparation to detection. This intrinsic correction for matrix effects and variations in sample processing and instrument response leads to exceptional accuracy and precision.
Recent studies have demonstrated the outstanding performance of this method. For instance, an isotope dilution LC-MS/MS method reported analytical imprecision of 0.57% to 0.65% and recoveries ranging from 99.67% to 100.21%.[2] Another validated LC-MS/MS method using a d4-Hcy internal standard showed a precision of ≤9.6% CV and an accuracy with a deviation from the nominal value of 5.6%.[1]
Experimental Workflow: Homocysteine Measurement using LC-MS/MS with d4 Standard
The following diagram illustrates the typical experimental workflow for the quantification of total homocysteine in plasma or serum using LC-MS/MS with a d4-homocysteine internal standard.
References
- 1. Fully validated LC-MS/MS method for quantification of homocysteine concentrations in samples of human serum: a new approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An accurate measurement method for serum homocysteine measurement by ID-LC/MS/MS and the application of external quality assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to DL-Homocysteine-d4 Based Assays: Linearity and Limits of Detection
For researchers, scientists, and drug development professionals, the accurate quantification of homocysteine is critical in various fields, from clinical diagnostics to fundamental research. The use of deuterated internal standards, such as DL-Homocysteine-d4, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a gold standard for its precision and accuracy. This guide provides a comparative overview of the linearity and limits of detection for this compound based assays against other common analytical methods.
Performance Comparison of Homocysteine Assays
The choice of an analytical method for homocysteine quantification depends on factors such as required sensitivity, sample throughput, cost, and the available instrumentation. Below is a summary of key performance characteristics for various methods.
| Method | Typical Linearity Range (µmol/L) | Limit of Detection (LOD) (µmol/L) | Limit of Quantification (LOQ) (µmol/L) | Key Advantages | Key Disadvantages |
| LC-MS/MS with this compound | 0.1 - 50 µmol/L[1] | 0.00027 - 1.0 µmol/L[2][3] | 0.117 - 3.4 µmol/L[1][2][3] | High specificity and sensitivity, considered a reference method.[4] | Higher instrument cost and complexity.[4] |
| High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection | 5.0 - 85.0 µmol/L[2] | 1.0 µmol/L[2] | 3.4 µmol/L[2] | Widely used, good sensitivity.[4] | Requires derivatization, potential for interference.[4] |
| Fluorescence Polarization Immunoassay (FPIA) | 5 - 45 µmol/L[5] | Not explicitly stated, but suitable for clinical range. | Not explicitly stated, but suitable for clinical range. | Automated, high throughput, good precision.[5][6][7] | Can have higher imprecision than LC-MS/MS.[5] |
| Enzyme Immunoassay (EIA) | 5 - 45 µmol/L[5] | Not explicitly stated, but suitable for screening. | Not explicitly stated, but suitable for screening. | High throughput, low sample volume.[5] | Higher imprecision, more suited for screening.[5] |
| Spectrophotometric Enzymatic Cycling (S-Ec) | Up to 50.0 µmol/L[2] | 1.74 µmol/L[2] | Not explicitly stated, but comparable to HPLC. | Potential for automation in clinical labs.[2] | Linearity range may be narrower than HPLC.[2] |
| Immunonephelometric Assay | Not explicitly stated, but good correlation with HPLC. | 0.5 µmol/L[5] | Not explicitly stated, but reliable for clinical use. | Automated, reliable alternative to commercial methods.[5] | Requires specific nephelometer instrumentation.[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for LC-MS/MS and HPLC methods.
LC-MS/MS with this compound Internal Standard
This method is a gold standard for its accuracy and precision.
1. Sample Preparation:
-
To 50 µL of plasma or serum sample, add 50 µL of an internal standard solution containing this compound.[1]
-
Add 50 µL of a reducing agent solution (e.g., dithiothreitol or tris-(2-carboxyethyl) phosphine) to release protein-bound homocysteine.[1][4]
-
Incubate the mixture at room temperature for a specified time (e.g., 5-30 minutes).[1][8]
-
Precipitate proteins by adding a solvent like methanol.[8]
-
Centrifuge the sample to pellet the precipitated proteins.[1]
-
Transfer the supernatant for LC-MS/MS analysis.[1]
2. LC-MS/MS Analysis:
-
Chromatography: Employ a reverse-phase liquid chromatography system to separate homocysteine from other sample components.[9]
-
Mass Spectrometry: Utilize a tandem mass spectrometer operating in positive electrospray ionization mode.[9] Detection is typically performed using multiple reaction monitoring (MRM) of the specific precursor-to-product ion transitions for both endogenous homocysteine and the this compound internal standard.[3]
HPLC with Fluorescence Detection
A widely adopted method for total plasma homocysteine determination.
1. Sample Preparation:
-
Similar to the LC-MS/MS protocol, a reduction step is required to free bound homocysteine.
-
A crucial additional step is derivatization. After reduction, a fluorescent derivatizing agent is added to the sample to make homocysteine detectable by a fluorescence detector.
2. HPLC Analysis:
-
Chromatography: The derivatized sample is injected into an HPLC system, typically with a C18 column, to separate the homocysteine derivative from other fluorescent compounds.
-
Detection: A fluorescence detector is used to measure the emission of the derivatized homocysteine as it elutes from the column.
Visualizing Key Concepts in Assay Validation
Understanding the experimental workflow and the principle of linearity is fundamental to assay validation. The following diagrams, generated using Graphviz, illustrate these concepts.
Caption: Experimental workflow for homocysteine quantification using LC-MS/MS with a this compound internal standard.
Caption: Conceptual diagram illustrating the process of determining the linearity of an analytical assay.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. scielo.br [scielo.br]
- 3. An accurate measurement method for serum homocysteine measurement by ID-LC/MS/MS and the application of external quality assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of three methods for total homocysteine plasma determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. Simultaneous determination of plasma total homocysteine and methionine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for Accurate Homocysteine Measurement
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of homocysteine, a critical biomarker for cardiovascular disease and a key intermediate in one-carbon metabolism, is paramount in clinical research and drug development. The use of an internal standard is a widely accepted practice to ensure the reliability of analytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS). An ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties, thereby compensating for variations in sample preparation, injection volume, and instrument response.
This guide provides an objective comparison of alternative internal standards for homocysteine measurement, focusing on the gold standard—stable isotope-labeled standards—and contrasting them with non-isotopic, or structural analogue, alternatives.
The Gold Standard: Stable Isotope-Labeled (SIL) Internal Standards
Stable isotope-labeled (SIL) internal standards are considered the benchmark for accurate quantification in mass spectrometry. For homocysteine analysis, deuterated forms such as Homocysteine-d4 (Hcy-d4) or Homocystine-d8 are most commonly used. These standards are chemically identical to the endogenous analyte but have a different mass due to the incorporation of deuterium atoms. This near-perfect chemical mimicry allows them to effectively account for matrix effects and variations throughout the analytical process.
Experimental Protocol: Homocysteine Measurement using Deuterated Internal Standard (LC-MS/MS)
This protocol is a representative example of a widely used method for quantifying total homocysteine in plasma or serum.
1. Sample Preparation:
-
To 50 µL of plasma/serum sample, calibrator, or quality control sample, add 50 µL of an internal standard working solution (containing a known concentration of Homocystine-d8).
-
Add 50 µL of a reducing agent solution (e.g., Tris(2-carboxyethyl)phosphine - TCEP, or Dithiothreitol - DTT) to reduce disulfide bonds and release protein-bound homocysteine.
-
Vortex the mixture for 30 seconds and incubate at room temperature for 5-10 minutes.
-
Add 200 µL of a protein precipitation reagent (e.g., ice-cold acetone or acetonitrile containing 0.1% formic acid).
-
Vortex vigorously for 10-30 seconds and incubate at 4°C for 5-10 minutes to facilitate protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 5 minutes at 4°C.
-
Transfer the supernatant to a new tube or vial for analysis.
2. LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.
-
Gradient: A gradient elution is employed to separate homocysteine from other sample components.
-
Injection Volume: 1-10 µL.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used.
-
MRM Transitions:
-
Homocysteine: e.g., m/z 136.1 -> 90.2
-
Homocysteine-d4: e.g., m/z 140.1 -> 94.2
-
3. Quantification:
-
The concentration of endogenous homocysteine is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve.
Performance Data: Deuterated Internal Standard
The use of deuterated internal standards consistently yields high precision and accuracy.
| Performance Metric | Typical Value | Citation |
| Intra-assay Precision (CV%) | < 5% | [1][2] |
| Inter-assay Precision (CV%) | < 10% | [1][2] |
| Accuracy (% Recovery) | 90-110% | [2] |
| Linearity (R²) | > 0.99 | [2][3] |
Alternative Non-Isotopic (Structural Analogue) Internal Standards
In some instances, researchers have explored the use of non-isotopic, or structural analogue, internal standards. These are compounds that are chemically similar, but not identical, to homocysteine. Commonly investigated alternatives include:
-
N-acetylcysteine (NAC)
-
α-Mercaptopropionylglycine (MPG)
-
2-Mercaptoethylamine (Cysteamine)
The theoretical advantage of these standards is their lower cost and wider availability compared to their stable isotope-labeled counterparts. However, their performance has been a subject of debate.
Experimental Protocol: Homocysteine Measurement using Non-Isotopic Internal Standard (HPLC with Fluorescence Detection)
This protocol is a generalized procedure based on methods that have utilized non-isotopic internal standards.
1. Sample Preparation:
-
To a plasma/serum sample, add the chosen non-isotopic internal standard (e.g., N-acetylcysteine).
-
Add a reducing agent (e.g., TCEP or DTT) to liberate bound homocysteine.
-
Precipitate proteins with an acid (e.g., trichloroacetic acid).
-
Centrifuge to pellet the precipitated proteins.
-
To the supernatant, add a derivatizing agent (e.g., ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate, SBD-F) to render the thiols fluorescent.
-
Incubate the mixture to allow the derivatization reaction to complete.
2. HPLC Analysis:
-
LC Column: C18 reversed-phase column.
-
Mobile Phase: An isocratic or gradient elution with a buffer system (e.g., acetate or phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile).
-
Fluorescence Detection: Excitation and emission wavelengths are set according to the fluorescent derivative formed (e.g., for SBD-F derivatives, Ex: 385 nm, Em: 515 nm).
3. Quantification:
-
The concentration of homocysteine is determined by comparing the peak area ratio of the homocysteine derivative to the internal standard derivative against a calibration curve.
Performance Data: A Critical Comparison
While the use of an internal standard is generally expected to improve analytical precision, studies have shown that for homocysteine, non-isotopic structural analogues can paradoxically decrease reproducibility. A key study by Accinni et al. (1998) directly compared an HPLC method for total plasma homocysteine with and without various non-isotopic internal standards.
| Internal Standard Used | Within-Assay Relative Standard Deviation (RSD%) | Citation |
| None | 1.2% | |
| N-acetylcysteine (NAC) | 5.1% | |
| α-Mercaptopropionylglycine (MPG) | 6.5% | |
| 2-Mercaptoethylamine (ME) | 4.5% |
As the data clearly indicates, the precision of the homocysteine measurement was significantly worse (higher RSD) when a non-isotopic internal standard was used compared to the method without any internal standard. The authors of the study concluded that for their HPLC method, the use of these structural analogues decreased reproducibility. This may be due to differences in the chemical behavior of the internal standards compared to homocysteine during the derivatization and chromatographic steps.
Visualizing the Methodologies and Pathways
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and the metabolic context of homocysteine.
Caption: A generalized workflow for homocysteine analysis comparing the paths for different internal standards.
Caption: Key metabolic pathways involving homocysteine: remethylation and transsulfuration.
Conclusion and Recommendation
For accurate and precise quantification of homocysteine, particularly in a research or drug development setting, the use of a stable isotope-labeled internal standard, such as deuterated homocysteine, is strongly recommended. The experimental data overwhelmingly supports the superiority of SIL internal standards in compensating for analytical variability.
While non-isotopic, structural analogue internal standards like N-acetylcysteine, mercaptopropionylglycine, and cysteamine are available and less expensive, their use is questionable for high-precision homocysteine analysis. Evidence suggests that these alternatives can degrade the precision of the measurement, potentially leading to unreliable data. If a non-isotopic internal standard must be considered, extensive validation is required to demonstrate that it does not negatively impact the assay's performance. In many cases, a method without a structural analogue internal standard may yield more precise results.
References
Safety Operating Guide
Safe Disposal of DL-Homocysteine-d4: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of DL-Homocysteine-d4, a deuterated form of the amino acid homocysteine used in various research applications. Adherence to these protocols is essential to minimize risks and maintain a safe research environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the potential hazards associated with this compound. While the toxicological properties have not been fully investigated, it may be harmful if inhaled, ingested, or absorbed through the skin, and can cause irritation to the eyes, skin, and respiratory tract.[1][2]
Personal Protective Equipment (PPE):
Proper PPE is mandatory when handling this compound. This includes:
-
Eye Protection: Safety glasses with side-shields.[2]
-
Hand Protection: Handle with impervious gloves. Contaminated gloves should be disposed of after use in accordance with good laboratory practices.[2]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a laboratory fume hood, to avoid dust formation and inhalation.[1][2]
-
Body Protection: Wear appropriate protective clothing.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in a manner that complies with federal, state, and local environmental regulations.[1]
1. Unused Product Disposal:
-
Primary Method: The recommended method for disposal is to treat it as an unused product.[1]
-
Professional Disposal Service: It is essential to contact a licensed professional waste disposal service to manage the disposal of this material.[1] Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
Packaging: Keep the material in suitable, closed containers for disposal.[1]
2. Spill Management and Cleanup:
In the event of a spill, follow these procedures to mitigate exposure and contamination:
-
Avoid Dust Formation: Take care to avoid generating dust from the solid material.[1]
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: Sweep or shovel the spilled material.[1]
-
Collection: Place the collected material into a suitable, closed container for disposal.[1]
-
Environmental Protection: Do not allow the product to enter drains.[1][2]
Emergency Procedures
In case of accidental exposure, follow these first-aid measures and seek medical attention:
-
General Advice: Consult a physician and provide them with the safety data sheet for the product.[1][2]
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[1][2]
-
Skin Contact: Wash the affected area with soap and plenty of water. Consult a physician.[1][2]
-
Eye Contact: Flush the eyes with water as a precaution.[1][2]
-
Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1][2]
Quantitative Data Summary
No specific quantitative data for disposal (e.g., concentration limits for different disposal streams) is provided in the available safety documentation. The primary directive is to manage all quantities of this compound waste through a licensed professional disposal service.
| Parameter | Value |
| Recommended Storage Temperature | +2°C to +8°C[1] or -20°C[3] |
Note: Storage conditions may vary by supplier. Always refer to the product-specific information for accurate storage guidelines.
Experimental Protocols
The provided information focuses on safety and disposal procedures and does not contain experimental protocols.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling DL-Homocysteine-d4
This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals working with DL-Homocysteine-d4. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.
Quantitative Safety Data
| Parameter | Value | Source |
| Storage Temperature | +2°C to +8°C (Refrigerated) | [1][2] |
| Purity | ≥98% | [2][3] |
| Flash Point | >113°C | [4] |
| Melting Point | 232-233°C | [4] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a powdered substance that may be harmful if inhaled, swallowed, or absorbed through the skin.[1][5] It can cause irritation to the skin, eyes, and respiratory tract.[1][5] Although the chemical, physical, and toxicological properties have not been fully investigated, it is essential to handle it with care.[1]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or safety glasses with side-shields.[1][5][6][7] A face shield is recommended for additional protection against splashes.[1][6]
-
Hand Protection: Use powder-free, chemical-resistant gloves.[1][6] It is advisable to wear double gloves.[6] Contaminated gloves should be disposed of properly after use.[5]
-
Body Protection: A lab coat or impervious clothing is necessary.[1][5][7] The type of protective equipment should be chosen based on the concentration and amount of the substance being used.[5]
-
Respiratory Protection: Use a NIOSH-approved respirator or work in a well-ventilated area, such as a laboratory fume hood, to avoid dust formation.[1][5][6] Surgical masks do not offer adequate protection.[6]
Operational Plan for Handling this compound
1. Preparation and Engineering Controls:
-
Work in a designated area with appropriate exhaust ventilation, such as a chemical fume hood, to minimize dust exposure.[1][5]
-
Ensure that an eyewash station and safety shower are readily accessible.[4]
-
Before handling, wash hands thoroughly.[1]
2. Handling the Compound:
-
Avoid direct contact with skin and eyes.[5]
-
Minimize dust generation during handling.[4]
-
Keep the container tightly closed when not in use.[4]
3. In Case of a Spill:
-
Avoid dust formation.[1]
-
Sweep or vacuum the spilled material and place it into a suitable, closed container for disposal.[1][5]
4. First Aid Measures:
-
General Advice: In case of exposure, consult a physician and show them the Safety Data Sheet.[1][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][4][5]
-
Skin Contact: Wash the affected area with soap and plenty of water.[1][5]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[1][5]
Disposal Plan
All waste materials should be disposed of in accordance with federal, state, and local environmental regulations.[1] Contact a licensed professional waste disposal service to dispose of this material.[1] Offer surplus and non-recyclable solutions to a licensed disposal company.[1] Dispose of the unused product in the same manner as the original product.[1]
Experimental Protocol: General Procedure for Handling a Powdered Chemical
This protocol outlines a general workflow for handling a powdered chemical substance like this compound in a laboratory setting.
-
Preparation:
-
Don all required PPE as specified above.
-
Prepare the workspace within a chemical fume hood.
-
Ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) is clean and readily available.
-
-
Weighing the Compound:
-
Tare a weigh boat on an analytical balance.
-
Carefully transfer the desired amount of this compound from its container to the weigh boat using a clean spatula.
-
Record the exact weight.
-
-
Dissolving the Compound (if applicable):
-
If preparing a solution, add the weighed powder to the appropriate solvent in a suitable container (e.g., beaker, flask).
-
Stir or sonicate as needed to fully dissolve the compound.
-
-
Post-Handling:
-
Clean all equipment that came into contact with the chemical.
-
Properly dispose of any contaminated disposable items (e.g., weigh boats, gloves) in the designated chemical waste container.
-
Wash hands thoroughly after handling is complete.
-
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
